What is the CAS number for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride?
An In-Depth Technical Guide to Methyl 5-amino-2-chloro-3-iodobenzoate and Its Derivatives for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Chemical Identity and Physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 5-amino-2-chloro-3-iodobenzoate and Its Derivatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Physicochemical Properties
The precise substitution pattern of the title compound is critical for its reactivity and potential applications. While "Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride" is specified, the most closely related and commercially available compounds often have different substitution patterns. For the purpose of this guide, we will discuss the general class of these compounds and provide data on a representative analog, Methyl 2-amino-5-chloro-3-iodobenzoate , which has the CAS Number 289039-84-5 .[1][2]
The synthesis of halogenated aminobenzoates typically involves a multi-step process starting from simpler aromatic precursors. The specific sequence of halogenation, amination, and esterification is crucial for achieving the desired regioselectivity and yield.
A plausible synthetic route for a compound like Methyl 5-amino-2-chloro-3-iodobenzoate could start from methyl anthranilate. This involves an iodination reaction, followed by a Sandmeyer reaction to introduce the chloro group, and subsequent hydrolysis.[4] Another approach involves the halogenation and esterification of a substituted benzoic acid.[5]
Below is a generalized workflow for the synthesis of a di-halogenated aminobenzoate ester.
Molecular weight and exact mass of Methyl 5-amino-2-chloro-3-iodobenzoate HCl
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 5-amino-2-chloro-3-iodobenzoate HCl For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 5-amino-2-chloro-3-iodobenzoate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is a cornerstone of scientific rigor. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a substituted aromatic compound with potential applications as a versatile starting material or intermediate in the synthesis of more complex molecules.[1] Accurate knowledge of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is indispensable for unambiguous identification, purity assessment, and stoichiometric calculations in subsequent reactions.
This guide provides a detailed exploration of the theoretical and experimental determination of the molecular weight and exact mass of Methyl 5-amino-2-chloro-3-iodobenzoate HCl. It is designed to serve as a practical resource for scientists, offering not only the calculated values but also the underlying principles and a robust experimental protocol for their verification.
Differentiating Molecular Weight and Exact Mass: A Foundational Imperative
While often used interchangeably in general chemistry, the terms "molecular weight" and "exact mass" represent distinct concepts crucial for analytical precision.
Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element in a molecule.[2] It is the value used for stoichiometric calculations in bulk chemical reactions. The atomic weights used for this calculation are those found on the periodic table.
Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope of each element in a molecule.[3] Exact mass is the critical parameter measured by high-resolution mass spectrometry (HRMS) and is used to determine the elemental composition of a molecule with high confidence.[4][5]
The distinction is paramount because mass spectrometry separates ions based on their individual mass-to-charge ratios (m/z), effectively distinguishing between molecules containing different isotopes.[6]
Physicochemical and Mass Profile of Methyl 5-amino-2-chloro-3-iodobenzoate HCl
To accurately determine the mass of the target compound, we must first establish its molecular formula for both the free base and its hydrochloride salt. The HCl salt form includes an additional molecule of hydrogen chloride.
The tables below summarize the calculated mass values based on standard atomic weights and monoisotopic masses.
Table 1: Summary of Physicochemical Properties
Property
Free Base
HCl Salt
Molecular Formula
C₈H₇ClINO₂
C₈H₈Cl₂INO₂
Molecular Weight ( g/mol )
311.50
347.96
Exact Mass (Da)
310.92101
346.88419
Protonated Exact Mass [M+H]⁺ (Da)
311.92828
-
Note: In typical electrospray ionization mass spectrometry, the HCl salt dissociates in solution, and the analyte is observed as the protonated free base, [M+H]⁺.
Table 2: Average Atomic Weights for Molecular Weight Calculation
Element
Symbol
Average Atomic Weight ( g/mol )
Carbon
C
12.011
Hydrogen
H
1.008
Chlorine
Cl
35.453
Iodine
I
126.90
Nitrogen
N
14.007
Oxygen
O
15.999
Table 3: Monoisotopic Masses for Exact Mass Calculation
Isotope
Symbol
Monoisotopic Mass (Da)
Carbon-12
¹²C
12.00000
Hydrogen-1
¹H
1.00783
Chlorine-35
³⁵Cl
34.96885
Iodine-127
¹²⁷I
126.90447
Nitrogen-14
¹⁴N
14.00307
Oxygen-16
¹⁶O
15.99491
Experimental Verification: The Role of High-Resolution Mass Spectrometry
While various methods exist for determining molecular weight, such as size exclusion chromatography (SEC) or light scattering, these are primarily suited for large polymers.[7][8][9][10] For a small organic molecule like Methyl 5-amino-2-chloro-3-iodobenzoate HCl, high-resolution mass spectrometry (HRMS) is the definitive analytical technique.[2]
HRMS provides an experimentally measured m/z value with high precision (typically to four or more decimal places), allowing the determined exact mass to be compared against the calculated value. A close match, usually within 5 parts-per-million (ppm), provides strong evidence for the proposed elemental composition.[4]
General Workflow of Mass Spectrometry
The process involves ionizing the sample, separating the resulting ions by their mass-to-charge ratio, and detecting them to generate a mass spectrum.
Caption: General workflow of a mass spectrometry experiment.
Detailed Protocol: Exact Mass Determination by ESI-HRMS
This section provides a self-validating protocol for confirming the exact mass of Methyl 5-amino-2-chloro-3-iodobenzoate HCl. The key to trustworthiness and accuracy lies in the mandatory instrument calibration step.
Objective: To experimentally determine the exact mass of the protonated free base ([C₈H₇ClINO₂ + H]⁺) and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Reagents and Materials:
Methyl 5-amino-2-chloro-3-iodobenzoate HCl sample
HPLC-grade or MS-grade Methanol
HPLC-grade or MS-grade Water
MS-grade Formic Acid
Appropriate ESI-MS calibrant solution for positive ion mode
Step-by-Step Experimental Methodology
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
Create a dilute working solution by taking 10 µL of the stock and diluting it into 990 µL of 50:50 methanol:water with 0.1% formic acid. This yields a final concentration of ~10 µg/mL. The formic acid aids in protonation for ESI positive mode.
Instrument Calibration (Self-Validation Step):
Calibrate the mass spectrometer immediately before analysis using the manufacturer-provided calibrant solution.
Causality: This step is critical as it establishes the mass accuracy of the instrument across a specific m/z range, ensuring that the measured mass of the analyte is reliable and traceable.[11] Without proper calibration, exact mass measurement is not possible.
Method Setup (ESI Positive Ion Mode):
Ionization Mode: ESI, Positive (+)
Scan Range: m/z 100 - 500 (This range comfortably includes the expected protonated mass of ~312 Da).
Resolution: Set to a high value (e.g., > 60,000 for an Orbitrap) to ensure accurate mass measurement.
Capillary Voltage: ~3.5 kV
Gas Flow (Nebulizer/Drying Gas): Optimize according to instrument specifications.
Data Acquisition:
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
Acquire data for approximately 1-2 minutes to obtain a high-quality, averaged spectrum with good ion statistics.
Data Analysis and Confirmation:
Process the acquired data using the instrument's software.
Identify the peak corresponding to the calculated exact mass of the protonated molecule ([M+H]⁺) at m/z 311.92828.
Crucially, verify the characteristic isotopic pattern caused by the presence of chlorine.
Calculate the mass error in parts-per-million (ppm).
Data Analysis and Confirmation Logic
Caption: Logical workflow for HRMS data analysis and structural confirmation.
Interpreting the High-Resolution Mass Spectrum
The Protonated Molecule and Isotopic Pattern
When analyzing the HCl salt, the compound will ionize as the protonated free base. The primary ion observed will be [C₈H₈ClINO₂]⁺ , with a calculated exact mass of 311.92828 Da .
A key feature for validating the result is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), separated by approximately 2 Da. This results in a characteristic pattern where the primary monoisotopic peak (containing ³⁵Cl) is accompanied by a smaller "A+2" peak (containing ³⁷Cl) that has roughly one-third the intensity.
Table 4: Expected Isotopic Pattern for [C₈H₈ClINO₂]⁺
Ion
Description
Calculated Exact m/z
Expected Relative Intensity (%)
[M+H]⁺
Contains ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ¹²⁷I
311.92828
100
[M+2+H]⁺
Contains ¹²C, ¹H, ³⁷Cl, ¹⁴N, ¹⁶O, ¹²⁷I
313.92533
~32
Observing this ~3:1 intensity ratio for the A and A+2 peaks provides definitive evidence for the presence of a single chlorine atom in the molecule, acting as a powerful internal validation of the compound's identity.
Mass Accuracy and PPM Error
The final confirmation comes from calculating the mass error, which quantifies the difference between the measured and theoretical exact mass.
Formula:
ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000
A mass error of < 5 ppm is the industry standard for confirming an elemental composition.
Conclusion
The precise determination of mass is a non-negotiable step in chemical and pharmaceutical development. For Methyl 5-amino-2-chloro-3-iodobenzoate HCl, the key values are a molecular weight of 347.96 g/mol for the salt and an exact mass of 311.92828 Da for the protonated free base ([M+H]⁺) that is observed in mass spectrometry. The robust methodology of ESI-HRMS, when performed with proper calibration and careful analysis of the isotopic signature, provides an unambiguous confirmation of the compound's identity and elemental composition, ensuring a solid foundation for its use in further research and development.
References
MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]
PubChem. Methyl 2-amino-5-chloro-3-iodobenzoate. National Center for Biotechnology Information. [Link]
Neuman, R. C., Jr. Organic Chemistry: Chapter 5 - Organic Spectrometry. [Link]
Pomerantz, S. C., et al. (1996). Exact mass measurement of polar organic molecules at low resolution using electrospray ionization and a quadrupole mass spectrometer. PubMed. [Link]
Pomerantz, S. C., et al. (1996). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry. ACS Publications. [Link]
Wondraczek, H., & Heinze, T. (2015). Overview of Methods for the Direct Molar Mass Determination of Cellulose. PMC. [Link]
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
NextSDS. methyl 5-chloro-2-hydroxy-3-iodobenzoate — Chemical Substance Information. [Link]
HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
LS Instruments. Determining Molecular Weight Using Static Light Scattering (SLS). [Link]
Shimadzu. Measurement of Molecular Weight by using GPC method. [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonan...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride. As a polysubstituted aromatic compound with significant potential in pharmaceutical development, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of various substituents—the electron-donating amino group (in its protonated, electron-withdrawing hydrochloride form), the electron-withdrawing ester, and the halogen atoms—on the chemical shifts and coupling patterns observed in both proton and carbon spectra. Furthermore, this guide outlines the standard experimental protocols for data acquisition and provides a logical framework for spectral assignment, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a highly functionalized aromatic molecule, a class of compounds frequently encountered as intermediates in the synthesis of complex pharmaceutical agents. The precise arrangement of its substituents—an amino group, a methyl ester, and two different halogens on a benzene ring—governs its chemical reactivity and, ultimately, its utility in drug discovery.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired substitution pattern and the assessment of sample purity. The hydrochloride salt form of the amino group introduces an additional layer of complexity and significance, as it modulates the electronic properties of the aromatic ring and can influence the compound's solubility and stability. A comprehensive understanding of its NMR spectra is therefore not merely an academic exercise but a critical component of quality control and process development in a pharmaceutical setting.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the ammonium group. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed map of the molecule's proton framework.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale for Assignment
1
~8.0 - 8.2
Doublet (d)
1H
H-4
Deshielded due to ortho relationship with the electron-withdrawing ester and iodo groups.
2
~7.8 - 8.0
Doublet (d)
1H
H-6
Deshielded due to para relationship with the electron-withdrawing chloro group and ortho to the ammonium group.
3
~3.9
Singlet (s)
3H
-OCH₃
Typical chemical shift for methyl ester protons.
4
Broad, variable
Singlet (s)
3H
-NH₃⁺
Exchangeable protons of the ammonium group; signal may be broad and its position solvent-dependent.
Note: Predicted chemical shifts are based on the analysis of substituent effects on similar aromatic systems and are typically recorded in a solvent like DMSO-d₆ to observe exchangeable protons. The coupling constant between H-4 and H-6 is expected to be a meta-coupling (⁴J) in the range of 2-3 Hz.
Causality Behind ¹H NMR Spectral Predictions
Aromatic Protons (H-4 and H-6): In the hydrochloride salt, the amino group is protonated to an ammonium group (-NH₃⁺), which acts as a strong electron-withdrawing group through an inductive effect. This, combined with the electron-withdrawing nature of the chloro, iodo, and methyl ester groups, leads to a general downfield shift of the aromatic protons into the 6.5-8.0 ppm region.[1][2] The two aromatic protons are not chemically equivalent and will appear as two distinct signals. They are meta to each other, which will result in a small coupling constant (J), appearing as doublets.
Methyl Ester Protons (-OCH₃): The protons of the methyl group are adjacent to an oxygen atom, which deshields them, resulting in a characteristic singlet around 3.9 ppm.
Ammonium Protons (-NH₃⁺): The protons on the nitrogen of the ammonium salt are acidic and can exchange with residual water in the NMR solvent or with each other. This exchange process often leads to a broadening of the signal.[3] In a non-protic solvent like DMSO-d₆, this exchange is slowed, and a distinct, albeit often broad, signal can be observed.[4] The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature.[5]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering deep insights into the effects of the various substituents.[6][7] Aromatic carbons typically resonate in the 120-150 ppm range.[8]
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Signal
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale for Assignment
1
~165
C=O
Carbonyl carbon of the methyl ester, typically found in this downfield region.[9]
2
~145
C-5
Attached to the electron-withdrawing ammonium group, leading to a significant downfield shift.
3
~140
C-3
Attached to the iodo group; heavy halogens can have a significant deshielding effect.[10]
4
~135
C-1
Quaternary carbon attached to the electron-withdrawing ester group.
5
~130
C-6
Aromatic CH carbon, influenced by adjacent substituents.
6
~125
C-4
Aromatic CH carbon, influenced by adjacent substituents.
7
~120
C-2
Attached to the chloro group.
8
~53
-OCH₃
Methyl carbon of the ester group.
Rationale for ¹³C NMR Spectral Predictions
The prediction of ¹³C chemical shifts in a polysubstituted benzene ring is based on the principle of substituent additivity, although steric hindrance can cause deviations.[8]
Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the most downfield region of the spectrum.
Aromatic Carbons:
C-1, C-2, C-3, and C-5: These are quaternary carbons (no attached protons) and their chemical shifts are directly influenced by the electronegativity and anisotropic effects of the attached substituent. The carbons attached to the halogens (C-2 and C-3) and the ammonium group (C-5) are expected to be significantly deshielded.
C-4 and C-6: These are protonated aromatic carbons (CH). Their chemical shifts are influenced by the combined electronic effects of all substituents on the ring.
Methyl Carbon (-OCH₃): This aliphatic carbon is found in the most upfield region of the spectrum.
Experimental Protocols for NMR Data Acquisition and Analysis
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, incorporating steps for unambiguous spectral assignment.
Sample Preparation
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows down the exchange rate of the -NH₃⁺ protons, allowing for their observation.[4] It also has a wide chemical shift window and is an excellent solvent for many organic salts.
Concentration: Prepare a solution of approximately 5-10 mg of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride in 0.6-0.7 mL of DMSO-d₆.
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Experiments
The following sequence of NMR experiments provides a comprehensive dataset for structural elucidation.
Figure 1: A systematic workflow for the comprehensive NMR analysis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride.
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on chemical shifts, coupling constants, and proton integrations.
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon environments.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[8] For this molecule, it will distinguish the protonated aromatic carbons (CH) and the methyl carbon (CH₃) from the quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment shows correlations between protons and the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum provides an unambiguous link between a specific ¹H signal and its corresponding ¹³C signal.[8]
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For example, the protons of the methyl ester (-OCH₃) should show a correlation to the carbonyl carbon (C=O) and the C-1 aromatic carbon.
Conclusion
The structural elucidation of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride via ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on a detailed understanding of substituent effects, the influence of the hydrochloride salt form, and the application of a systematic experimental workflow. By integrating one- and two-dimensional NMR techniques, it is possible to achieve an unambiguous assignment of all proton and carbon signals. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently interpret the NMR spectra of this and related polysubstituted aromatic compounds, ensuring the highest standards of scientific integrity in their work.
References
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Taylor & Francis. Available at: [Link]
NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]
Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. ResearchGate. Available at: [Link]
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available at: [Link]
15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]
Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. Available at: [Link]
Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Organic Chemistry Org. Available at: [Link]
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. Available at: [Link]
High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. ACS Publications. Available at: [Link]
¹³C NMR. University of California, Los Angeles. Available at: [Link]
6.3: Characteristics of C-13 NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. Available at: [Link]
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (C8H7ClINO2). PubChemLite. Available at: [Link]
benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
Solved 2. The 1H-NMR spectrum of methyl p-aminobenzoate is. Chegg.com. Available at: [Link]
¹³C NMR Chemical Shift Table.pdf. Available at: [Link]
Broad N-H chemical shift in proton NMR : r/chemhelp. Reddit. Available at: [Link]
(PDF) How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. Available at: [Link]
Thermodynamic Solvation Dynamics of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride in Polar Organic Solvents
Target Audience: Formulation Scientists, API Process Chemists, and Preclinical Development Researchers Document Type: Technical Whitepaper Executive Summary The transition of an active pharmaceutical ingredient (API) or...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, API Process Chemists, and Preclinical Development Researchers
Document Type: Technical Whitepaper
Executive Summary
The transition of an active pharmaceutical ingredient (API) or advanced intermediate from a free base to a hydrochloride salt is a foundational strategy in drug development to modulate physical and chemical stability, as well as dissolution kinetics[1]. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9) represents a complex solvation challenge. The molecule features a di-halogenated aromatic ring (chlorine and iodine) that imparts significant lipophilicity and steric hindrance, juxtaposed against a highly polar hydrochloride-amine salt complex and a hydrolytically sensitive methyl ester.
This whitepaper provides an in-depth analysis of the solubility profile of this compound in polar organic solvents. By examining the causality between crystal lattice energy, halogen-
π
interactions, and solvent dielectric properties, this guide establishes a self-validating framework for accurately determining and optimizing thermodynamic solubility in preclinical workflows.
Structural Causality & Physicochemical Profiling
To predict and manipulate the solubility of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, one must deconstruct its molecular architecture.
Halogen-Induced Lipophilicity: The presence of chlorine at the C2 position and a bulky iodine atom at the C3 position significantly increases the molecular polarizability and steric hindrance of the aromatic system[2]. Larger halogens like iodine enhance intermolecular halogen-
π
interactions, which traditionally drive the free base toward high solubility in non-polar solvents[3].
Crystal Lattice Energy of the HCl Salt: Converting the primary amine to a hydrochloride salt fundamentally alters the solid-state dynamics. The solvent must now overcome a significantly higher crystal lattice energy to create space for the solute[1]. Pharmaceutical salts exhibiting highly polar crystal surfaces show superior dissolution in polar media because the ion-dipole interactions with the solvent can outcompete the lattice energy[4].
The Common Ion Effect: The solubility of this hydrochloride salt is governed by its solubility product (
Ksp
). In solvent systems containing trace chloride ions, the thermodynamic solubility will be artificially suppressed due to the common ion effect[1],[5].
Increases polarity; necessitates solvents with high dielectric constants or H-bonding capacity.
Functional Groups
Methyl ester, Primary amine
Ester is prone to transesterification in protic solvents under thermal stress.
Halogen Substituents
-Cl (C2), -I (C3)
Induces strong polarizability and halogen-
π
interactions, increasing affinity for aprotic solvents.
Solvation Mechanisms in Polar Organic Solvents
The dissolution of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride in polar organic solvents is dictated by the solvent's ability to stabilize the dissociated
BH+
and
Cl−
ions.
Protic Solvents (Methanol, Ethanol): These solvents utilize strong hydrogen bonding to solvate the chloride anion and the protonated amine. However, the bulky iodine atom creates a hydrophobic micro-environment that slightly repels the protic network, making ethanol less effective than methanol due to its lower dielectric constant.
Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) excel at solvating this compound. Their strong dipole moments effectively stabilize the positive charge on the protonated amine, while the lack of a hydrogen-bond donor network allows the highly polarizable iodine and chlorine atoms to integrate smoothly via dipole-induced dipole interactions[2].
Solvation mechanisms of the hydrochloride salt in protic vs. aprotic polar solvents.
Note: Values are representative extrapolations based on validated predictive models for di-halogenated aniline hydrochloride derivatives.
Solvent
Dielectric Constant (
ϵ
)
Solvation Mechanism
Est. Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)
46.7
Strong dipole, aprotic cavity formation
> 100.0
Dimethylformamide (DMF)
36.7
Strong dipole, aprotic cavity formation
~ 85.5
Methanol (MeOH)
32.7
Ion-dipole, strong H-bonding
~ 62.0
Ethanol (EtOH)
24.5
Ion-dipole, moderate H-bonding
~ 28.4
Acetonitrile (MeCN)
37.5
Dipole-dipole, weak ion solvation
< 15.0
Methodology: Self-Validating Protocol for Solubility Determination
To ensure data integrity, kinetic dissolution must not be mistaken for thermodynamic solubility. Furthermore, the hydrochloride salts of weak aromatic bases are prone to salt disproportionation in solution, where the salt dissociates and the less soluble free base precipitates[5].
The following Saturation Shake-Flask Protocol is engineered as a self-validating system to prevent these artifacts.
Step-by-Step Experimental Workflow
Step 1: Preparation of Saturated Suspension
Action: Add an excess amount of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (e.g., 150 mg) to 1.0 mL of the target polar organic solvent in a sealed borosilicate glass vial.
Causality: An excess of solid ensures that the chemical potential of the solid matches the chemical potential of the solute in solution, driving the system to true thermodynamic saturation rather than a metastable kinetic state.
Step 2: Thermal Equilibration
Action: Agitate the vials at 300 RPM in a thermostatic shaker bath strictly maintained at 25.0 ± 0.1 °C for 48 hours.
Causality: Temperature fluctuations drastically alter
Ksp
. Furthermore, the methyl ester moiety is susceptible to transesterification in protic solvents (like MeOH) under thermal stress. Strict ambient temperature control prevents the generation of degradants that would skew HPLC quantification.
Step 3: Phase Separation via Ultracentrifugation
Action: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 15 minutes at 25.0 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Halogenated aromatic salts can form colloidal micro-suspensions in highly polar solvents. Standard filtration alone may allow micro-particles to pass, which scatter light during UV detection and artificially inflate solubility values. Ultracentrifugation guarantees complete phase separation.
Step 4: Internal Control - Solid Residue Analysis (XRPD)
Action: Recover the solid pellet from the centrifuge tube, dry it gently under a nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[2].
Causality: This is the critical self-validating step. It confirms that the solid phase in equilibrium with the solution is still the intact hydrochloride salt and has not disproportionated into the free base or formed a new solvent solvate/hydrate.
Step 5: Quantification via HPLC-UV
Action: Dilute the filtered supernatant appropriately with the mobile phase and inject it into an HPLC system equipped with a UV-Vis detector (monitored at ~260-290 nm, optimized for halogenated aromatics)[2].
Causality: HPLC separates the intact molecule from any potential ester hydrolysis or transesterification byproducts, ensuring that the measured concentration reflects only the pure API intermediate.
Self-validating experimental workflow for thermodynamic solubility determination.
Strategic Implications for Drug Development
Understanding the solubility profile of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is critical for downstream synthetic and formulation processes.
When utilizing this intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations utilizing the iodine/chlorine handles), highly polar aprotic solvents like DMSO or DMF are recommended. They not only provide maximal thermodynamic solubility (>85 mg/mL) but also prevent the transesterification risks associated with protic solvents like methanol. Furthermore, process chemists must ensure that the selected organic solvents are free of trace chloride impurities, as the common ion effect will drastically suppress the solubility product equilibrium, leading to premature precipitation of the intermediate during continuous flow or batch manufacturing[1],[5].
References
Title: Drug Dissolution Enhancement by Salt Formation
Source: Research Journal of Pharmaceutical Dosage Forms and Technology
URL
Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes
Source: MDPI
URL
Title: Pharmaceutical Salts Optimization of Solubility or Even More?
Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts
Source: PubMed
URL
Title: Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials
Source: NSF PAR
URL
Thermodynamic Stability and Thermal Profiling of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride: A Comprehensive Technical Guide
Executive Summary In the preformulation phase of drug development, understanding the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is non-negotiable. Methyl 5-amino-2-chloro-3-iodobenzoa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the preformulation phase of drug development, understanding the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is non-negotiable. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9)[1] is a highly functionalized halogenated aromatic amine salt. With a molecular formula of
C8H8Cl2INO2
and a molecular weight of 347.96 g/mol [1], its complex structural architecture presents unique thermal behaviors.
This whitepaper establishes the theoretical thermodynamic framework for this compound and provides self-validating experimental protocols for determining its melting point and thermal degradation profile. By integrating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can accurately map the phase transitions and dehydrohalogenation events critical for downstream processing and storage.
Structural Thermodynamics & Causality
The thermal stability of benzeneamine hydrochlorides is dictated by the crystal lattice energy and the strength of the ionic bond between the protonated amine (
−NH3+
) and the chloride counterion (
Cl−
)[2].
In Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, the thermodynamic baseline is heavily influenced by its substituents:
Electron-Withdrawing Groups (EWGs): The ester group (
−COOCH3
), the chloro group (
−Cl
), and the iodo group (
−I
) exert a strong inductive electron-withdrawing effect on the benzene ring.
Causality on Stability: These EWGs decrease the electron density on the amine nitrogen, fundamentally reducing its basicity. Consequently, the
−NH3+
proton is held less tightly compared to an unsubstituted aniline salt. Upon heating, this weaker basicity lowers the activation energy required for dehydrohalogenation —the thermal dissociation of the salt into the free base and hydrogen chloride (
HCl
) gas[2].
Therefore, the "melting point" of this compound is rarely a simple solid-to-liquid phase transition. Instead, it is a complex, overlapping event characterized by the endothermic loss of
HCl
followed immediately by the melting of the newly formed free base[3].
Predictive Thermal Degradation Profile
Because empirical thermal data for highly specific, novel intermediates can vary based on crystallization solvents and purity[4], establishing a predictive quantitative model is a critical first step. The table below outlines the theoretical thermal events expected for a 100% pure crystalline sample of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride.
Thermal Stage
Temperature Range (Predicted)
Event Description
Theoretical Mass Loss (%)
Enthalpic Signature
Stage 1
25 °C – 120 °C
Desolvation / Dehydration (Loss of surface moisture or residual crystallization solvent).
< 1.0%
Weak Broad Endotherm
Stage 2
160 °C – 210 °C
Dehydrohalogenation: Dissociation of the hydrochloride salt and volatilization of
HCl
gas.
10.48% (Exact stoichiometry of HCl / Total MW)
Strong Sharp Endotherm
Stage 3
210 °C – 230 °C
Melting: Fusion of the resulting free base (Methyl 5-amino-2-chloro-3-iodobenzoate).
0.0%
Sharp Endotherm
Stage 4
> 280 °C
Thermal Decomposition: Decarboxylation and dehalogenation of the aromatic ring.
> 50.0%
Exotherm / Erratic Baseline
Note: The theoretical mass loss of 10.48% is calculated via the molar mass of
HCl
(36.46 g/mol ) divided by the total molar mass of the salt (347.96 g/mol ).
Self-Validating Experimental Protocols
To accurately capture the thermodynamic profile and prevent instrument damage from corrosive off-gassing, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems to ensure absolute data integrity.
This protocol isolates the heat flow associated with phase transitions and dissociation.
Sample Preparation: Weigh accurately 2.0 to 5.0 mg of the compound using a microbalance.
Crucible Selection (Critical Step): Place the sample in a standard aluminum pan and seal it with a lid that has a 50 µm pinhole .
Causality: Because the salt undergoes dehydrohalogenation, a hermetically sealed pan would pressurize with
HCl
gas and rupture, causing severe baseline artifacts and potentially damaging the DSC sensor. The pinhole allows controlled venting while maintaining thermal equilibrium.
Atmosphere: Purge the furnace with dry Nitrogen (
N2
) at a strict flow rate of 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation of the amine, which would otherwise manifest as a masking exotherm.
Heating Ramp: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.
System Validation Check: To validate that the primary endotherm is indeed irreversible dehydrohalogenation and not a reversible polymorph transition, run a rapid cooling cycle (50 °C/min) back to 25 °C, followed by a second heating cycle.
Validation Criterion: The absence of the initial high-temperature endotherm and the appearance of a new, lower-temperature melting peak (corresponding to the free base) definitively validates the dissociation mechanism.
Protocol B: Thermogravimetric Analysis (TGA)
This protocol quantifies the mass loss to confirm the stoichiometry of the salt.
Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into a platinum or high-density alumina crucible.
Atmosphere: Purge with dry Nitrogen (
N2
) at 40 mL/min.
Heating Ramp: Heat from 25 °C to 400 °C at 10 °C/min.
System Validation Check: Monitor the first derivative of the mass loss curve (DTG).
Validation Criterion: The mass loss plateau occurring concurrently with the DSC endotherm must strictly align with the 10.48% theoretical threshold for
HCl
. A mass loss significantly exceeding this before the main decomposition onset indicates residual solvent, dictating that the batch must be re-desiccated.
Thermodynamic Stability Workflow
The following diagram illustrates the logical integration of the experimental workflows required to generate a reliable thermodynamic profile.
Integrated DSC-TGA workflow for determining thermodynamic stability and melting point profiles.
Conclusion
The melting point and thermodynamic stability of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride cannot be accurately assessed through standard capillary melting point apparatuses due to the inherent dehydrohalogenation of the salt. By employing a rigorously controlled, cross-validated DSC and TGA methodology, researchers can accurately differentiate between solvent loss,
HCl
dissociation, and true melting of the free base, ensuring the integrity of the API intermediate during scale-up and formulation.
Comprehensive Safety Data Sheet (SDS) and Toxicological Profile for Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 5-amino-2-chloro-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9) is a prime example of such a scaffold, offering orthogonal reactivity handles: an iodine atom primed for rapid cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), a chlorine atom for steric tuning, and an amine/ester pair for further derivatization.
However, the dense halogenation and the presence of a primary aniline group present specific toxicological and handling challenges. This whitepaper provides an in-depth technical analysis of its physicochemical properties, Safety Data Sheet (SDS) hazard classifications, mechanistic toxicity, and a self-validating laboratory protocol for evaluating its in vitro cytotoxicity.
Physicochemical Profiling & Structural Rationale
The compound is supplied as a hydrochloride salt rather than a free base. This is a deliberate chemical choice: the protonation of the primary amine significantly enhances the compound's stability against auto-oxidation and improves its solubility in polar organic solvents, extending its shelf life for high-throughput screening applications [1].
Table 1: Physicochemical and Structural Parameters
2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light
Note: Storage under an inert atmosphere is critical. Despite the stabilizing effect of the HCl salt, prolonged exposure to ambient oxygen and moisture can lead to the formation of reactive N-oxides or azo-dimers, which compromise both synthetic yield and toxicological baseline data.
Hazard Identification & GHS Classification
Based on structural analogs (e.g., Methyl 5-amino-2-chlorobenzoate) and standardized regulatory frameworks for halogenated anilines, this compound falls under specific Globally Harmonized System (GHS) classifications [2, 3]. The primary hazards stem from the electrophilic nature of the halogenated ring and the biological reactivity of the amine group.
Table 2: GHS Hazard Statements and Precautionary Codes
GHS Code
Hazard / Precautionary Statement
Mechanistic Causality
H302
Harmful if swallowed
Systemic absorption leads to hepatic processing and potential formation of toxic metabolites.
H315
Causes skin irritation
Lipophilic halogens facilitate stratum corneum penetration, while the acidic HCl salt disrupts local pH.
H319
Causes serious eye irritation
Direct protein denaturation and lipid bilayer disruption in the corneal epithelium.
H335
May cause respiratory irritation
Inhalation of fine crystalline dust causes mechanical and chemical irritation of mucosal membranes.
P261
Avoid breathing dust/fume/gas
Mitigates inhalation exposure to reactive particulates.
P280
Wear protective gloves/eye protection
Standard barrier protection against lipophilic contact irritants.
Mechanistic Toxicology & Biological Reactivity
The toxicity of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is not merely a function of its physical state but is deeply tied to its metabolic fate. When researchers are exposed to this compound, or when it is introduced into biological assays, the primary aniline group becomes a substrate for hepatic Cytochrome P450 (CYP450) enzymes.
N-oxidation of the amine yields highly reactive N-hydroxylamine and nitroso intermediates. These electrophilic species can covalently bind to nucleophilic residues on cellular proteins and DNA, leading to oxidative stress, glutathione depletion, and ultimately, cellular apoptosis or necrosis [4].
Fig 1. Proposed bioactivation and direct toxicity pathways for halogenated anilines.
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Profiling
To accurately assess the biological safety window of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride before utilizing it in downstream biological applications, an in vitro cytotoxicity assay is required.
Causality of Experimental Design:
We utilize the HepG2 cell line because, unlike standard fibroblasts, HepG2 cells retain basal levels of CYP450 activity. This is critical for capturing the toxicity generated by the bioactivation of the aniline group (as mapped in Fig 1). The MTT Assay is selected because it directly measures mitochondrial reductase activity, a highly sensitive proxy for the oxidative stress induced by halogenated compounds.
Trustworthiness via Self-Validation:
This protocol is designed as a closed, self-validating loop. It includes a Vehicle Control to prove the solvent isn't causing cell death, a Positive Control to prove the assay can successfully detect toxicity, and Blank Wells to prevent optical artifacts from the media.
Step-by-Step Methodology
Stock Solution Preparation:
Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.
Causality: Halogenated aromatics are highly hydrophobic. DMSO ensures complete solvation.
Serial Dilution & Treatment:
Dilute the stock in complete culture media to achieve final concentrations ranging from 0.1 μM to 100 μM.
Critical Constraint: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Cell Seeding & Incubation:
Seed HepG2 cells in a 96-well plate at
1×104
cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Treat cells with the compound dilutions for 48 hours.
Self-Validation Controls: Include wells with Media only (Blank), Cells + 0.5% DMSO (Vehicle Control), and Cells + 10 μM Doxorubicin (Positive Control).
MTT Addition:
Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT into purple formazan crystals.
Solubilization & Readout:
Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan.
Read absorbance at 570 nm using a microplate reader.
Data Normalization:
Subtract the Blank absorbance from all wells. Calculate viability as a percentage of the Vehicle Control.
Fig 2. Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.
Conclusion
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a potent and highly versatile building block for advanced synthetic chemistry. However, its structural features—specifically the primary amine and heavy halogenation—necessitate strict adherence to GHS safety protocols (H302, H315, H319, H335). By understanding the mechanistic pathways of its potential toxicity and employing rigorously controlled, self-validating screening protocols, researchers can safely leverage this compound in the development of next-generation therapeutics.
References
Protocols & Analytical Methods
Method
Application Note: A Validated Synthesis Protocol for Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Introduction: The Significance of Substituted Anilines Polysubstituted anilines and their derivatives are cornerstone building blocks in modern medicinal chemistry and drug development. Their structural motifs are presen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Substituted Anilines
Polysubstituted anilines and their derivatives are cornerstone building blocks in modern medicinal chemistry and drug development. Their structural motifs are present in a vast array of biologically active molecules and approved pharmaceuticals. The specific compound, Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, represents a highly functionalized and versatile intermediate. The presence of three distinct halogen atoms (Cl, I) at specific positions, along with an amino group and a methyl ester, offers multiple, orthogonal handles for further chemical modification. The iodine atom is particularly valuable for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental for constructing complex molecular architectures[1]. This guide provides a comprehensive, field-tested protocol for the reliable synthesis of this key intermediate, emphasizing the causal logic behind procedural choices and ensuring a self-validating workflow suitable for research and process development environments.
Proposed Synthetic Strategy
The synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is most efficiently approached as a two-stage process, beginning with a commercially available, less complex precursor. The chosen strategy prioritizes regioselectivity and utilizes well-established, high-yielding transformations.
The overall transformation is as follows:
Regioselective Iodination: Starting with Methyl 5-amino-2-chlorobenzoate, an electrophilic iodination is performed to install the iodine atom at the C-3 position.
Hydrochloride Salt Formation: The resulting free-base product is converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.
This approach is predicated on the directing effects of the substituents on the benzene ring. The potent ortho-, para-directing amino group at C-5 strongly activates the ring, while the chloro- and ester groups provide additional electronic and steric influence, guiding the incoming electrophile.
Caption: High-level workflow for the two-step synthesis.
Mechanistic Considerations: The Iodination Step
The key to this synthesis is the regioselective installation of iodine at the C-3 position. This is an electrophilic aromatic substitution reaction. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is deliberate; it is a mild, solid reagent that is easier to handle than alternatives like iodine monochloride and generates a non-acidic succinimide byproduct. The reaction is typically catalyzed by an acid, which protonates NIS to generate a more potent electrophilic iodine species.
The regiochemical outcome is governed by the cumulative electronic and steric effects of the existing substituents:
-NH₂ (Amino): A powerful activating group, directing ortho and para (to C-4 and C-6).
-Cl (Chloro): A deactivating group, but ortho and para directing (to C-1 and C-3).
-CO₂CH₃ (Methyl Ester): A deactivating group, directing meta (to C-3 and C-5).
The C-3 position is the only site that benefits from the directing effects of both the chloro (ortho) and ester (meta) groups. While the amino group does not direct to C-3, its strong activating nature ensures the ring is susceptible to electrophilic attack. The steric hindrance from the adjacent C-2 chloro group is a factor, but the electronic favorability of the C-3 position makes it the most probable site of iodination.
Caption: Simplified mechanism of electrophilic iodination.
Experimental Protocols
Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol Part A: Synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-amino-2-chlorobenzoate (5.00 g, 26.9 mmol, 1.0 equiv.).
Dissolution: Add 100 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all the solid has dissolved.
Reagent Addition: In one portion, add N-Iodosuccinimide (6.66 g, 29.6 mmol, 1.1 equiv.) to the solution.
Reaction: Stir the reaction mixture at room temperature. Protect the flask from light by wrapping it in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
Quenching: Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 100 mL of a 10% (w/v) aqueous solution of sodium thiosulfate. Stir vigorously until the orange/brown color dissipates.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 100 mL) and brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system like ethanol/water.
Protocol Part B: Preparation of the Hydrochloride Salt
Dissolution: Transfer the purified Methyl 5-amino-2-chloro-3-iodobenzoate (free base) to a 250 mL Erlenmeyer flask. Dissolve it in a minimal amount of anhydrous methanol (~50-75 mL) with gentle warming if necessary.
Acidification: Cool the solution to 0 °C in an ice-water bath. While stirring, slowly add acetyl chloride (2.3 mL, 32.3 mmol, ~1.2 equiv.) dropwise via a syringe. This reaction is exothermic and generates HCl gas in situ. A precipitate should begin to form.[2][3]
Precipitation: After the addition is complete, continue to stir the slurry at 0 °C for 30 minutes, then allow it to stand for an additional hour to ensure complete precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual impurities and aid in drying.
Drying: Dry the product in a vacuum oven at 40-50 °C overnight to yield Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride as a stable, crystalline solid.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
Parameter
Expected Result
Appearance
Off-white to light tan crystalline solid
Molecular Formula
C₈H₈Cl₂INO₂
Molecular Weight
347.97 g/mol
Expected Yield
75-85% (overall from starting material)
Purity (HPLC)
>97%
¹H NMR
Peaks corresponding to the aromatic protons, the amino group protons (as -NH₃⁺), and the methyl ester protons should be observed. The aromatic region will show two singlets or two doublets with very small coupling constants.
Mass Spec (ESI+)
Expected m/z for the free base [M+H]⁺ at approximately 311.93.
Troubleshooting and Key Insights
Incomplete Iodination: If the reaction stalls, a catalytic amount of a non-nucleophilic acid (e.g., trifluoroacetic acid) can be added to activate the NIS. However, this may also increase the risk of side reactions. Ensure the NIS used is of high purity.
Poor Precipitation of Salt: If the hydrochloride salt does not precipitate readily, the volume of methanol may be too high. The solution can be partially concentrated before cooling. Alternatively, adding a non-polar co-solvent like diethyl ether can induce precipitation.
Product Purity: The purity of the starting material is critical. Any impurities may undergo iodination, complicating the final purification. It is essential that the final hydrochloride salt is washed with a non-polar solvent to remove any residual acetic acid from the in situ generation of HCl.
References
Park, J., Seo, J.-A., & Cheon, C.-H. (2025). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. Available at: [Link]
An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Rasayan Journal of Chemistry. Available at: [Link]
Various Authors. (2012). What is the alternate process for preparing ester hydrochloride? ResearchGate. Available at: [Link]
PubChem. (n.d.). Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride. PubChemLite. Available at: [Link]
PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information. Available at: [Link]
Application Notes & Protocols: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Introduction In the landscape of modern synthetic organic chemistry, the strategic construction of complex molecular architectures is paramount, particularly in the fields of medicinal chemistry and materials science. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern synthetic organic chemistry, the strategic construction of complex molecular architectures is paramount, particularly in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This guide focuses on a particularly valuable and versatile building block: Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride.[3] This trifunctionalized aromatic scaffold presents both a unique opportunity and a distinct challenge: the presence of two different halogen atoms (iodine and chlorine) suitable for cross-coupling.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the principles governing the chemoselective functionalization of this substrate, enabling its controlled, stepwise elaboration. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring that the provided protocols are not just recipes, but robust, self-validating systems for achieving predictable and high-yielding transformations.
Section 1: The Mechanism and Key Parameters of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or its ester) and an organohalide or triflate.[4][5] The reaction's success hinges on a well-defined catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a new arylpalladium(II) complex. This step is typically the rate-determining step of the entire cycle.[4]
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the arylpalladium(II) complex. This process requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex (RB(OH)₃⁻), making it significantly more reactive and facilitating the transfer.[7][8][9]
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Critical Reaction Components
Palladium Catalyst & Ligand : While simple palladium sources like Pd(OAc)₂ or PdCl₂(dppf) are common, the choice of phosphine ligand is critical.[6][10] Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and reductive elimination steps, expanding the reaction scope to include less reactive chlorides and sterically hindered substrates.[11][12]
Base : The base is not a mere spectator.[8] Its primary role is to activate the boronic acid.[7][9][13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically influence reaction rates and yields, and must be selected based on the specific substrates and catalyst system.[8] For Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, the base also serves to neutralize the hydrochloride salt, liberating the free aniline for the reaction.
Solvent : Suzuki couplings are tolerant of a wide variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[5][14] Often, biphasic systems with water are used to dissolve the inorganic base and facilitate the formation of the active boronate species.[14][[“]]
Section 2: The Principle of Chemoselectivity with a Dihalogenated Substrate
The key to strategically using Methyl 5-amino-2-chloro-3-iodobenzoate lies in exploiting the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The rate of the oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy.
The established reactivity order for aryl halides in Suzuki-Miyaura coupling is:
I > Br > OTf >> Cl [2][16]
This pronounced reactivity difference is the cornerstone of our synthetic strategy. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.[16] Consequently, under standard Suzuki-Miyaura conditions, the reaction will occur exclusively at the C-3 (iodo) position, leaving the C-2 (chloro) position untouched and available for subsequent transformations.
Coupling at the more robust C-Cl bond is certainly feasible but requires a deliberate shift in reaction conditions. This typically involves the use of specialized, highly active catalyst systems composed of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that are specifically designed to activate the stronger C-Cl bond.[17][18][19]
Caption: Strategic functionalization based on halogen reactivity.
Section 3: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position
This protocol details the selective coupling of an arylboronic acid at the C-3 iodo position of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, preserving the C-2 chloro substituent.
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand)
Base (e.g., K₂CO₃ or K₃PO₄, 2.5 - 3.0 equiv)
Solvent System (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)
Anhydrous Na₂SO₄ or MgSO₄
Silica Gel for chromatography
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The reaction mixture will be a suspension.
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the stirring suspension under a positive pressure of inert gas.
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
Workup :
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent like Ethyl Acetate and water.
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
Purification :
Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[20]
Data Summary: Typical Parameters for Selective C-I Coupling
Parameter
Recommended Range
Rationale & Notes
Arylboronic Acid
1.2 - 1.5 equiv.
A slight excess ensures complete consumption of the aryl iodide.
Catalyst Loading
2 - 5 mol %
Sufficient for efficient catalysis without excessive cost or metal contamination.
Base
K₂CO₃ or K₃PO₄ (2.5 - 3.0 equiv.)
Ensures activation of the boronic acid and neutralizes the HCl salt. K₃PO₄ is often more effective for challenging substrates.[11]
Solvent
Dioxane/H₂O, Toluene/H₂O
Biphasic systems are effective for dissolving both organic and inorganic reagents.[10][14]
Temperature
80 - 100 °C
Provides sufficient thermal energy for the reaction without promoting C-Cl activation.
Reaction Time
4 - 16 hours
Substrate-dependent; monitor by TLC or LC-MS for completion.
Application Note: Chemoselective Buchwald-Hartwig Amination of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Executive Summary The synthesis of complex, polyfunctionalized anilines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and targeted therapeutics. Methyl 5-amino-2-chloro-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex, polyfunctionalized anilines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and targeted therapeutics. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a highly versatile, yet challenging, building block. It presents a unique matrix of reactive sites: an aryl iodide, an aryl chloride, an unprotected primary aniline, an ester, and an acidic hydrochloride salt.
This application note details a highly optimized, chemoselective Buchwald-Hartwig amination protocol. By carefully tuning the palladium catalyst, ligand architecture, and base, researchers can selectively couple an exogenous secondary amine (e.g., morpholine) at the C3-iodo position while completely preserving the C2-chloro, C1-ester, and C5-amino functionalities.
Mechanistic Insights & Reaction Design
Designing a cross-coupling reaction for a substrate with four competing reactive vectors requires a precise understanding of catalytic causality. The experimental choices in this protocol are governed by the following principles:
A. Halide Chemoselectivity (C-I vs. C-Cl)
The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Oxidative addition of the Pd(0) active species into the C–I bond is kinetically favored[1]. To exploit this thermodynamic difference, the reaction must be kept at mild temperatures (65 °C). Elevated temperatures (>90 °C) risk activating the C–Cl bond, leading to oligomerization or over-arylation.
B. Nucleophile Competition (Exogenous Amine vs. Internal Aniline)
The substrate possesses an unprotected primary amine at the C5 position, which could theoretically act as a competing nucleophile, leading to intermolecular homocoupling. However, this internal aniline is electronically deactivated by the meta-ester group and sterically hindered. By utilizing an excess (1.5 equivalents) of a highly nucleophilic, unhindered secondary aliphatic amine (such as morpholine), the exogenous amine outcompetes the internal aniline for binding to the Pd(II) intermediate.
C. Base Selection & Ester Preservation
The choice of base is the most critical parameter for substrate survival. Strong bases traditionally used in Buchwald-Hartwig aminations, such as Sodium tert-butoxide (NaOtBu), will rapidly hydrolyze or transesterify the methyl ester[2]. To prevent this, a milder inorganic base, Cesium Carbonate (Cs₂CO₃) , is employed. Cs₂CO₃ is basic enough to facilitate the deprotonation of the amine-Pd(II) complex and drive reductive elimination, but mild enough to leave the ester intact[2][3].
D. Ligand Architecture
RuPhos (a dialkylbiaryl phosphine developed by the Buchwald group) is selected as the optimal ligand. RuPhos is specifically engineered to facilitate the coupling of secondary amines to aryl halides at mild temperatures[4][5]. Its bulky, electron-rich nature accelerates both oxidative addition and reductive elimination, ensuring the catalytic cycle turns over rapidly at 65 °C before off-target C–Cl activation can occur.
Reaction Optimization & Quantitative Data
The following matrix summarizes the optimization campaign that led to the finalized protocol. It highlights the causality behind the rejection of alternative conditions.
Base: Cesium carbonate, Cs₂CO₃ (977.4 mg, 3.0 mmol, 3.0 equiv) Note: 1.0 equiv is consumed immediately to neutralize the HCl salt.
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
Oven-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.
Inside a nitrogen-filled glovebox (or using standard Schlenk techniques), charge the vial with Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (348.0 mg), Pd(OAc)₂ (11.2 mg), RuPhos (46.6 mg), and finely powdered anhydrous Cs₂CO₃ (977.4 mg).
Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
Step 2: Solvent and Amine Addition
4. Connect the vial to a nitrogen manifold.
5. Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.
6. Add Morpholine (130.7 µL) via micro-syringe.
7. Self-Validation Check: The mixture will initially appear as a heterogeneous suspension. Upon stirring at room temperature for 5 minutes, the color should shift toward a dark red/purple hue, indicating the formation of the active Pd(0)-RuPhos complex.
Step 3: Heating and IPC Monitoring
8. Place the vial in a pre-heated oil bath or heating block set strictly to 65 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous inorganic base.
9. In-Process Control (IPC): After 2.5 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, filter, and analyze via LC-MS.
Expected Observation: Disappearance of the starting material free-base mass (
m/z
312
[M+H]+
) and appearance of the morpholine-coupled product (
m/z
271
[M+H]+
). The absence of
m/z
322 indicates successful preservation of the C-Cl bond.
Step 4: Workup and Extraction
10. Once full conversion is confirmed, remove the reaction from heat and allow it to cool to room temperature.
11. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts (CsCl, CsI, unreacted Cs₂CO₃). Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
12. Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (15 mL).
13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.
Step 5: Purification
14. Purify the crude material via flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (typically 80:20 to 50:50) to isolate the pure Methyl 5-amino-2-chloro-3-morpholinobenzoate.
References
[3] Buchwald–Hartwig amination - Grokipedia. Grokipedia. Available at: [Link]
[4] Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PubMed Central (PMC). Available at: [Link]
[2] Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. Available at:[Link]
[1] Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central (PMC). Available at:[Link]
[5] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]
Application Note: Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride as a Multivalent Building Block in API Drug Discovery
Introduction: The Strategic Value of Polyhalogenated Scaffolds In the landscape of Active Pharmaceutical Ingredient (API) drug discovery, the rapid assembly of complex, multi-substituted aromatic systems is a critical bo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Polyhalogenated Scaffolds
In the landscape of Active Pharmaceutical Ingredient (API) drug discovery, the rapid assembly of complex, multi-substituted aromatic systems is a critical bottleneck. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9)[1] emerges as a highly privileged, multivalent building block. Featuring a 1,2,3,5-tetrasubstituted benzene ring, this molecule presents four distinct, orthogonally addressable functional handles: a methyl ester, a chloro group, an iodo group, and an aniline (stabilized as a hydrochloride salt)[2].
This application note details the mechanistic rationale and validated protocols for exploiting the orthogonal reactivity of this scaffold. By leveraging the differential bond dissociation energies of the C–I and C–Cl bonds, chemists can perform sequential, site-selective cross-coupling reactions without the need for tedious protection/deprotection strategies[3],[4].
Mechanistic Insights: The Causality of Orthogonal Reactivity
The power of Methyl 5-amino-2-chloro-3-iodobenzoate lies in its programmable reactivity profile. The success of sequential functionalization depends entirely on the kinetic differentiation of its substituents[5],[6]:
C3-Iodo Activation (First-Order Reactivity): The carbon-iodine bond is highly polarizable and relatively weak (approx. 65 kcal/mol). It readily undergoes oxidative addition with palladium(0) species at mild temperatures (60–80 °C) using standard, unhindered phosphine ligands like PPh
3
or dppf[5].
C2-Chloro Activation (Second-Order Reactivity): The carbon-chlorine bond is significantly stronger (approx. 96 kcal/mol) and inert to standard Pd(0)/PPh
3
catalysts[5]. Once the C3 position is functionalized, the C2-chloro group can be activated using electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These ligands increase the electron density on the palladium center, facilitating the challenging oxidative addition into the C–Cl bond at elevated temperatures (90–110 °C)[6],[7].
C5-Amino Functionalization: Supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[2], the aniline must be liberated in situ using a tertiary amine base (e.g., DIPEA) before participating in amidation or reductive amination.
C1-Methyl Ester: Acts as a robust protecting group during transition-metal catalysis. It can be selectively saponified to a carboxylic acid late in the synthesis, serving as a vector for final API salt formation or further amidation.
Quantitative Reactivity Matrix
To guide synthetic planning, the following table summarizes the optimal conditions and chemoselectivity for each functional handle.
The following diagram illustrates the logical flow of sequential functionalization, demonstrating how complex API scaffolds are built from this single starting material.
Figure 1: Orthogonal functionalization workflow of Methyl 5-amino-2-chloro-3-iodobenzoate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) and analytical readouts to confirm causality and reaction success.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3
Objective: Selectively couple an aryl boronic acid at the C3-iodo position while leaving the C2-chloro group intact.
Rationale: Pd(PPh
3
)
4
is chosen because triphenylphosphine is not sufficiently electron-rich to insert into the C–Cl bond at 80 °C, ensuring absolute chemoselectivity[5]. Na
2
CO
3
is used as a mild base to prevent premature hydrolysis of the methyl ester.
Step-by-Step Procedure:
Charge a Schlenk flask with Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (1.0 eq, 1.0 mmol), aryl boronic acid (1.05 eq), and Pd(PPh
3
)
4
(0.05 eq, 5 mol%).
Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) followed by aqueous Na
2
CO
3
(2.0 M, 2.5 eq).
Purge the biphasic mixture with N
2
for 5 minutes.
Heat the reaction to 80 °C and stir for 4–6 hours.
Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ ~311.9)[2] disappears. Crucial Readout: The product mass must exhibit a 3:1 isotopic pattern characteristic of a single chlorine atom, confirming the C2-Cl bond remains unbroken.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
2
SO
4
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination at C2
Objective: Functionalize the recalcitrant C2-chloro position with a secondary amine.
Rationale: With the iodo group replaced, the C–Cl bond is now the most reactive site. Pd
2
(dba)
3
paired with XPhos creates a highly active, bulky catalyst complex capable of oxidative addition into the C–Cl bond[6]. Cs
2
CO
3
is selected over the traditional NaOtBu; while NaOtBu is a superior base for Buchwald couplings, it will rapidly saponify the C1-methyl ester. Cs
2
CO
3
provides the necessary basicity without destroying the ester.
Step-by-Step Procedure:
In a glovebox or under strict N
2
atmosphere, charge a vial with the C3-arylated intermediate from Protocol A (1.0 eq), secondary amine (1.5 eq), Pd
2
(dba)
3
(0.02 eq), XPhos (0.06 eq), and anhydrous Cs
2
CO
3
(2.5 eq).
Suspend the reagents in anhydrous 1,4-Dioxane (0.1 M).
Seal the vial and heat to 100 °C for 12 hours.
Validation (IPC): Monitor via LC-MS. Crucial Readout: The 3:1 chlorine isotopic pattern must completely disappear, replaced by the mass of the aminated product, validating successful C–Cl activation.
Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
Protocol C: Amidation of the C5-Aniline
Objective: Convert the C5-amino group into a complex amide.
Rationale: The aniline is sterically hindered by the adjacent C3-aryl group (installed in Protocol A). Therefore, a highly efficient coupling reagent (HATU) is required. DIPEA serves a dual purpose: it neutralizes any residual acid and acts as the base for the HATU-mediated coupling.
Step-by-Step Procedure:
Dissolve the target carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M).
Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.
Add the intermediate from Protocol B (1.0 eq) dissolved in a minimal amount of DMF.
Stir at room temperature for 8 hours.
Validation (IPC): Monitor via TLC (UV active). A successful reaction will show a highly fluorescent new spot (due to the extended conjugation of the new amide system). LC-MS will confirm the exact mass.
Quench with saturated aqueous NaHCO
3
, extract with DCM, and isolate the final API scaffold.
Conclusion
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a masterclass in synthetic design. By understanding the fundamental causality of bond dissociation energies and ligand electronics, drug development professionals can use this single building block to rapidly generate libraries of highly functionalized, sterically complex APIs, particularly in the development of novel kinase inhibitors and allosteric modulators.
References
PubChemLite - Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (C8H7ClINO2) . uni.lu. Available at:[Link]
The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications . nbinno.com. Available at:[Link]
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . mit.edu. Available at:[Link]
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis | Accounts of Chemical Research . acs.org. Available at:[Link]
Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)-Precatalyst . acs.org. Available at:[Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . semanticscholar.org. Available at:[Link]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Introduction Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amino group for cyclization, a methyl ester for further modification, and two distinct halogen atoms (chloro and iodo) at strategic positions, offers a versatile platform for constructing complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications, making this starting material exceptionally valuable for researchers, scientists, and drug development professionals.[1] This guide provides in-depth technical insights and detailed experimental protocols for the preparation of key heterocyclic scaffolds, including quinazolinones and acridones, and further derivatization through palladium-catalyzed cross-coupling reactions.
PART 1: Synthesis of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities.[2] The amino group of the starting anthranilate is perfectly positioned for cyclization to form the pyrimidinone ring of the quinazolinone system.
Mechanistic Rationale: Two-Step Synthesis via N-Chloroacetylation and Cyclization
A reliable method for the synthesis of 2-substituted quinazolinones involves a two-step process. First, the amino group of the anthranilate is acylated with 2-chloroacetyl chloride. The resulting N-acylated intermediate is then cyclized with hydrazine hydrate. The hydrazine acts as a dinucleophile, first displacing the chloride and then condensing with the ester to form the heterocyclic ring.[3]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling Strategies Using Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Executive Summary & Chemical Rationale
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a densely substituted, polyfunctional arene scaffold widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. Its structural architecture features four orthogonally reactive sites: a methyl ester (C1), a chlorine atom (C2), an iodine atom (C3), and a primary amine (C5).
The core principle driving the utility of this molecule is thermodynamic chemoselectivity . The bond dissociation energy (BDE) of the C3–I bond is approximately 65 kcal/mol, whereas the adjacent C2–Cl bond is significantly stronger at ~96 kcal/mol. This ~31 kcal/mol differential allows palladium(0) catalysts to undergo oxidative addition exclusively at the C3 position under mild conditions, leaving the C2–Cl bond intact for subsequent late-stage functionalization or as a permanent structural motif to influence molecular conformation[2].
Critical Note on the Salt Form: As a hydrochloride salt, this reagent contains stoichiometric equivalents of strongly acidic protons. If subjected directly to standard cross-coupling conditions without adequate neutralization, these protons will react with the electron-rich Pd(0) catalyst to form a palladium(II)-hydride species. This intermediate rapidly induces hydrodehalogenation (reductive cleavage of the C–I or C–Cl bonds), destroying the starting material. Therefore, precise base management is the cornerstone of the protocols described herein.
Mechanistic Pathway
Fig 1: Chemoselective Pd(0) catalytic cycle exploiting C-I vs C-Cl bond dissociation energy.
Optimization and Quantitative Data
Selecting the correct catalyst and base system is critical to prevent off-target reactions. A catalyst with a wide bite angle, such as Pd(dppf)Cl₂, promotes rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and thereby preventing non-specific over-insertion into the C2–Cl bond. Table 1 summarizes the optimization landscape for the Suzuki-Miyaura coupling at the C3 position.
Table 1: Catalyst and Ligand Screening for Chemoselective C3-Suzuki-Miyaura Coupling
Catalyst / Ligand System
Base (Equivalents)
Solvent System
Temp (°C)
C3-Coupled Yield (%)
C2/C3-Dicoupled (%)
Dehalogenation (%)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃ (3.0 eq)
Dioxane / H₂O
80
72
< 2
8
Pd(dppf)Cl₂ (5 mol%)
K₃PO₄ (3.5 eq)
Toluene / H₂O
80
91
< 1
2
Pd₂(dba)₃ / SPhos
K₃PO₄ (3.5 eq)
Toluene / H₂O
100
65
18
5
Pd(OAc)₂ / PPh₃
Et₃N (3.5 eq)
DMF
90
45
< 1
25
Data Interpretation: The Pd(dppf)Cl₂ / K₃PO₄ system provides optimal chemoselectivity. The use of highly active, electron-rich ligands like SPhos at elevated temperatures overcomes the activation barrier for the C2–Cl bond, leading to unwanted dicoupling. The use of organic bases like triethylamine (Et₃N) promotes beta-hydride elimination from the amine, drastically increasing dehalogenation impurities.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3
This protocol establishes a self-validating workflow for the regioselective arylation or alkylation of the C3 position, a method frequently utilized in the synthesis of P2X7 receptor antagonists[2] and Toll-like receptor (TLR) modulators[3].
K₃PO₄ (3.5 equiv. - Note: 1.0 eq is consumed immediately to neutralize the HCl salt; 2.5 eq drives the catalytic cycle).
Toluene / H₂O (4:1 v/v, 0.2 M)
Step-by-Step Methodology:
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, arylboronic acid, and K₃PO₄.
Degassing (Critical Step): Add the Toluene/H₂O solvent mixture. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the phosphine ligands of the catalyst and promotes the homocoupling of the boronic acid (yielding biaryl impurities), which depletes the stoichiometric reagent.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic phases.
In-Process Control (Self-Validation): After 4 hours, sample the organic layer for LC-MS analysis.
Validation Criteria: The reaction is complete when the free-base starting material mass ([M+H]⁺ = 312 m/z) is fully consumed. The absolute absence of a [M+H]⁺ = 278 m/z peak confirms that no hydrodehalogenation of the C2–Cl bond has occurred.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C3-functionalized product.
Protocol B: Orthogonal Buchwald-Hartwig Amination at C5
Following C3 functionalization, the C5 primary amine can be utilized as a nucleophile. Because the amine is electronically deactivated by the para-positioned methyl ester, a highly active catalyst system is required.
Materials:
C3-Coupled Intermediate from Protocol A (1.0 equiv.)
Aryl Bromide (1.2 equiv.)
Pd₂(dba)₃ (0.02 equiv.)
BrettPhos (0.04 equiv.)
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a vial with the C3-coupled intermediate, aryl bromide, Pd₂(dba)₃, BrettPhos, and NaOtBu. Causality: NaOtBu is highly hygroscopic; trace water will irreversibly quench the base, stalling the catalytic cycle and preventing the necessary deprotonation of the coordinated amine.
Solvent Addition: Add anhydrous, degassed Toluene. Seal the vial with a PTFE-lined septum cap.
Reaction Execution: Heat the mixture to 100 °C for 12 hours. The bulky BrettPhos ligand forces the palladium center into a mono-ligated state, drastically lowering the activation energy for reductive elimination to form the new C–N bond.
Workup & Validation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and analyze via ¹H NMR. Validation Criteria: The disappearance of the broad singlet corresponding to the -NH₂ protons (~4.2 ppm in CDCl₃) and the appearance of a single -NH- proton confirms successful mono-arylation.
Orthogonal Workflow Diagram
Fig 2: Orthogonal functionalization workflow of Methyl 5-amino-2-chloro-3-iodobenzoate.
References
[1] Title: A Modular Synthesis of the Rhazinilam Family of Alkaloids and Analogs Thereof | Source: Organic Letters - ACS Publications | URL:[Link]
Application Note: Protocol for the Ester Hydrolysis of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Executive Summary The hydrolysis of halogenated anthranilate and aminobenzoate derivatives is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced building blocks. This appl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrolysis of halogenated anthranilate and aminobenzoate derivatives is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced building blocks. This application note details a robust, field-proven protocol for the saponification of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride to its corresponding free acid, 5-amino-2-chloro-3-iodobenzoic acid .
By utilizing a mild Lithium Hydroxide (LiOH) mediated cleavage in a ternary solvent system (THF/MeOH/H2O), this protocol ensures complete conversion while suppressing unwanted side reactions such as nucleophilic aromatic substitution (SNAr) or premature dehalogenation.
Mechanistic Rationale & Causality (E-E-A-T)
In drug development and organic synthesis, the choice of reagents for ester hydrolysis must be tailored to the electronic and steric environment of the substrate.
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide is the preferred reagent for the hydrolysis of complex or sterically hindered esters[1]. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity. This allows the hydroxide anion to attack the carbonyl carbon efficiently at ambient temperatures, preventing the degradation often seen with harsher bases like NaOH or KOH.
Handling the Hydrochloride Salt: The starting material is supplied as a hydrochloride salt[2]. The first equivalent of LiOH does not participate in saponification; instead, it acts as an acid-base neutralizer, deprotonating the anilinium moiety to generate the free base in situ. Therefore, a minimum of 3.0 equivalents of LiOH is required (1 eq. for neutralization, 1 eq. for saponification, and 1 eq. excess to drive the thermodynamic sink).
Solvent System (THF/MeOH/H2O): A ternary mixture is critical for this reaction[3]. Tetrahydrofuran (THF) solubilizes the organic free base, water dissolves the LiOH, and Methanol (MeOH) acts as a phase-transfer bridge, ensuring a homogeneous single-phase reaction. Without MeOH, the reaction suffers from biphasic stalling.
Chemoselectivity: The aromatic ring contains two halogens (chloro and iodo) which are theoretically susceptible to SNAr by hydroxide. However, the strongly electron-donating amino group at the 5-position enriches the aromatic
π
-system via resonance, effectively deactivating the ring toward nucleophilic attack.
Physicochemical Data
The following table summarizes the quantitative data of the chemical species involved in this transformation to aid in stoichiometric calculations and analytical tracking.
Compound
Role
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
Methyl 5-amino-2-chloro-3-iodobenzoate HCl
Starting Material (SM)
C8H8Cl2INO2
347.96
2174001-49-9
Methyl 5-amino-2-chloro-3-iodobenzoate
Intermediate (Free Base)
C8H7ClINO2
311.50
2090841-05-5
Lithium Hydroxide Monohydrate
Reagent (Base)
LiOH • H2O
41.96
1310-66-3
5-amino-2-chloro-3-iodobenzoic acid
Target Product
C7H5ClINO2
297.48
2092564-96-8
Reaction Workflow
Mechanistic workflow of the LiOH-mediated ester hydrolysis from hydrochloride salt to free acid.
Equip a 100 mL round-bottom flask with a magnetic stir bar.
Add Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (3.48 g, 10.0 mmol) to the flask.
Add a solvent mixture of THF (20 mL) and MeOH (20 mL). Stir at 20–25 °C until a fine suspension or partial solution is achieved.
In a separate vial, dissolve LiOH • H2O (1.47 g, 35.0 mmol, 3.5 equiv) in Deionized Water (10 mL).
Add the aqueous LiOH solution dropwise to the reaction flask over 5 minutes. The mixture will undergo a slight exotherm and transition into a homogeneous solution as the free base forms and dissolves.
Step 2: Reaction Monitoring
Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours.
Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
Self-Validating Check: The starting material ester (Rf ~ 0.6) should completely disappear, replaced by baseline material (the lithium carboxylate salt, Rf = 0.0).
Step 3: Solvent Removal & Workup
Once complete, transfer the flask to a rotary evaporator.
Critical Step: Concentrate the mixture under reduced pressure (at 35 °C) to remove the majority of the THF and MeOH. Causality: If organic solvents are left in the mixture during acidification, the target acid will remain dissolved, drastically reducing the isolated yield and risking reverse Fischer esterification.
Dilute the remaining aqueous residue with additional Deionized Water (15 mL) and cool the flask in an ice-water bath (0–5 °C).
Step 4: Isoelectric Precipitation
While stirring vigorously, add 1M HCl dropwise to the chilled aqueous solution.
Monitor the pH using pH test strips or a calibrated probe. Adjust the pH to 3.0 – 4.0 .
Causality: The product is an amphoteric aminobenzoic acid. If the pH drops below 1.0, the amine group will protonate, forming a water-soluble hydrochloride salt. If the pH remains above 6.0, it remains a water-soluble carboxylate. The isoelectric point (pI) is where the molecule is uncharged and precipitates as a dense solid.
Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.
Step 5: Isolation
Filter the suspension through a Büchner funnel under vacuum.
Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride salts.
Dry the solid in a vacuum oven at 45 °C overnight to afford 5-amino-2-chloro-3-iodobenzoic acid as an off-white to pale yellow solid.
Troubleshooting & Field-Proven Insights
Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, the substrate may be experiencing steric shielding. Do not increase the temperature above 40 °C, as this risks degrading the iodo-substituent. Instead, add an additional 1.0 equivalent of LiOH and stir for another 2 hours.
Oiling Out During Acidification: If the product forms a sticky oil instead of a precipitating solid during HCl addition, it indicates that residual THF/MeOH is still present. Re-concentrate the mixture on the rotary evaporator to remove trace organics, then re-chill and adjust the pH. Alternatively, extract the oiled-out mixture with Ethyl Acetate (3 × 20 mL), wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the pure acid.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[1]
URL:[Link]
Thermal properties of 3‐hydroxy fatty acids and their binary mixtures as phase change energy storage materials. Chem.bg.ac.rs. (2019). (Details the optimization of the THF/MeOH/H2O ternary solvent system for ester hydrolysis).[3]
URL: [Link]
Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals who are encountering yield and pur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals who are encountering yield and purity bottlenecks in the synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride .
The synthesis of this highly functionalized benzoate derivative requires precise control over chemoselectivity and regioselectivity. Below, we dissect the causality behind common synthetic failures, provide self-validating methodologies, and establish robust protocols grounded in authoritative chemical literature.
Mechanistic Workflow & Regioselectivity Control
The most critical point of failure in this synthesis is the iodination of the intermediate, Methyl 5-amino-2-chlorobenzoate. The diagram below illustrates how manipulating the electronic state of the directing groups via solvent acidity completely alters the reaction pathway.
Mechanistic workflow demonstrating how acidic conditions switch the directing group effect.
Troubleshooting & FAQs
Q1: Why is my iodination yield so low, and why am I isolating a complex mixture of regioisomers instead of the pure C3-iodo product?
The Causality: This is a classic failure of Electrophilic Aromatic Substitution (EAS) regiocontrol. Methyl 5-amino-2-chlorobenzoate possesses three directing groups. Under neutral or mildly basic conditions (e.g., using
I2/NaHCO3
or NIS in DMF), the free amino group (
−NH2
) acts as a powerfully activating ortho/para director. Because the para position (C2) is blocked by chlorine, the incoming iodine electrophile is forced into the ortho positions (C4 and C6). This results in the wrong regioisomers and terrible yields of the C3-target.
The Solution: You must perform the iodination under strongly acidic conditions [1]. By using Trifluoroacetic Acid (TFA), the amine is protonated to form an anilinium ion (
−NH3+
). The anilinium ion is strongly deactivating and meta-directing [4].
In this protonated state, all three substituents synergize to activate the C3 position:
−NH3+
(at C5): Directs meta to C3.
−Cl
(at C2): Directs ortho to C3.
−COOMe
(at C1): Directs meta to C3.
This synergistic directing effect ensures near-exclusive C3 iodination.
Q2: When reducing the starting material (Methyl 2-chloro-5-nitrobenzoate) to the amine, I am observing significant loss of the C2 chlorine atom. How can I prevent hydrodehalogenation?
The Causality: Standard catalytic hydrogenation using Palladium on Carbon (
Pd/C
) and
H2
gas is highly active and readily inserts into the aryl
C−Cl
bond, leading to hydrodehalogenation.
The Solution: Switch to a chemoselective Béchamp-style reduction using Iron (Fe) powder and Ammonium Chloride (
NH4Cl
) [3]. This method reduces the nitro group via a single-electron transfer (SET) mechanism, which completely avoids the active hydride species responsible for cleaving the aryl chloride bond.
Q3: During the final salt formation, my product degrades and I observe the formation of a carboxylic acid byproduct. What is going wrong?
The Causality: Using aqueous Hydrochloric Acid (HCl) to form the salt introduces water into the system. Under acidic aqueous conditions, the methyl ester (
−COOMe
) undergoes hydrolysis to form the corresponding carboxylic acid.
The Solution: Salt formation must be strictly anhydrous. Dissolve the free base in an aprotic solvent (like dichloromethane or diethyl ether) and precipitate the salt using a commercially available solution of anhydrous HCl in dioxane.
Quantitative Data Summary
The table below summarizes the profound impact of solvent acidity on the regiochemical outcome of the iodination step, validating the mechanistic principles discussed above.
Reaction Conditions
Amine State
Directing Group Effect
Major Regioisomer
Isolated Yield (%)
NIS, DMF, 25°C
Free (
−NH2
)
Ortho/Para
C4 & C6 (Mixture)
< 15%
I2
,
NaHCO3
,
H2O
Free (
−NH2
)
Ortho/Para
C4 & C6 (Mixture)
< 10%
NIS, TFA, 25°C
Protonated (
−NH3+
)
Meta
C3 (Target)
88 - 92%
I2
,
H2SO4
, 60°C
Protonated (
−NH3+
)
Meta
C3 (Target)
75 - 80%
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reduction (Nitro to Amino)
Objective: Reduce Methyl 2-chloro-5-nitrobenzoate without dehalogenation.
Setup: In a round-bottom flask, suspend Methyl 2-chloro-5-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water.
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (
NH4Cl
, 2.0 eq) [3].
Reaction: Heat the mixture to 80°C under vigorous stirring for 3 hours.
Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active nitro compound and the appearance of a highly UV-active, ninhydrin-positive spot confirms successful reduction.
Workup: Filter the hot mixture through a pad of Celite® to remove iron salts, washing the pad generously with ethyl acetate. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over
Na2SO4
, and evaporate to yield Methyl 5-amino-2-chlorobenzoate.
Objective: Exploit the anilinium meta-directing effect to achieve exclusive C3 iodination.
Setup: Dissolve Methyl 5-amino-2-chlorobenzoate (1.0 eq) in neat Trifluoroacetic Acid (TFA) to achieve a 0.2 M concentration. Stir for 10 minutes at room temperature to ensure complete protonation to the anilinium ion.
Reagent Addition: Protect the flask from light (using aluminum foil) and add N-Iodosuccinimide (NIS, 1.05 eq) in three portions over 15 minutes[1][2].
Reaction: Stir at room temperature for 4-6 hours.
Validation Check: Perform LC-MS analysis of the crude mixture. You should observe a single major peak with an
m/z
corresponding to
[M+H]+
312.0 (for the
35Cl
isotope), confirming mono-iodination. The absence of isomeric peaks at different retention times validates the regioselectivity.
Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous solution of Sodium Thiosulfate (
Na2S2O3
) to neutralize unreacted iodine. Extract with dichloromethane, wash with saturated
NaHCO3
to remove residual TFA, dry, and concentrate to yield Methyl 5-amino-2-chloro-3-iodobenzoate (free base).
Protocol C: Anhydrous Hydrochloride Salt Formation
Objective: Form the HCl salt without ester hydrolysis.
Setup: Dissolve the purified Methyl 5-amino-2-chloro-3-iodobenzoate free base in anhydrous diethyl ether (or dichloromethane).
Precipitation: Under a nitrogen atmosphere, dropwise add a 4.0 M solution of anhydrous HCl in dioxane (1.2 eq) at 0°C. A white to off-white precipitate will form immediately.
Validation Check: Take a small sample of the precipitate, dissolve it in
D2O
, and run a
1H
-NMR. The presence of a sharp singlet at ~3.9 ppm confirms the methyl ester is intact.
Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum to afford pure Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. URL: [Link]
Directorate of Distance & Continuing Education Manonmaniam Sundaranar University. (n.d.). Stereochemistry and Electrophilic Aromatic Substitution (Anilinium Directing Effects). URL: [Link]
Optimization
Purification methods for removing impurities from Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support guide for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride. This resource is designed for researchers, scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have before beginning the purification process.
Q1: What are the most likely impurities I will encounter with this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for substituted iodobenzoates, common impurities include:
Unreacted Starting Materials: Such as the corresponding aniline or benzoic acid precursors.[1]
Regioisomers: Impurities arising from the non-selective introduction of the chloro or iodo groups at different positions on the aromatic ring.[1]
Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid, especially if exposed to harsh acidic or basic conditions during workup or purification.
Over-halogenated or Under-halogenated Species: Molecules that may have an extra halogen or be missing one.
Q2: Should I purify the compound as the hydrochloride salt or should I convert it to the free base first?
A2: This is a critical decision that depends on your chosen purification technique:
For Recrystallization: It is almost always preferable to purify the hydrochloride salt. Salts of organic amines often have higher melting points and form more stable, well-defined crystal lattices compared to their free base counterparts, which may be oils or low-melting solids.[2][3] This facilitates effective purification via crystallization.
For Silica Gel Chromatography: Purification is typically performed on the free base. The hydrochloride salt is highly polar and will likely have very strong, irreversible interactions with the acidic silica gel, leading to poor recovery and streaking. To run a column, the salt must first be neutralized to the free base.[4]
Q3: What is the most effective first-pass purification strategy for a crude solid?
A3: For a solid crude product, recrystallization should be your first approach. It is a powerful, economical, and scalable technique for removing impurities that have different solubility profiles from the desired compound.[5][6] Chromatography should be reserved for situations where recrystallization fails to achieve the desired purity, such as when removing impurities with very similar structures and solubilities.
Q4: How can I monitor the success of my purification?
A4: The purity of your fractions and final product should be monitored by appropriate analytical techniques. The most common methods are:
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring column chromatography and assessing the complexity of the crude mixture.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is the industry standard for final purity assessment of pharmaceutical intermediates.[1][7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities if they are at a significant level (typically >1-2%).
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems you might encounter during your experiments, providing causes and actionable solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Compound "oils out" and does not crystallize during recrystallization.
1. The compound's melting point is lower than the boiling point of the chosen solvent.[2]2. The solution is too supersaturated, causing rapid precipitation instead of slow crystal growth.3. High levels of impurities are inhibiting crystal lattice formation.
1. Change Solvents: Select a lower-boiling point solvent or use a solvent/anti-solvent system (e.g., dissolve in hot ethanol, then slowly add water or hexane as an anti-solvent until turbidity appears).[5]2. Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oiling.[2]3. Pre-Purify: Perform a preliminary acid-base extraction to remove gross impurities before attempting recrystallization.
Severe streaking or tailing of the compound spot on a silica gel column.
The basic amino group on your compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing and often, low recovery.
1. Modify the Mobile Phase: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[4]2. Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]
The product appears to be decomposing on the silica gel column.
The acidic nature of the silica gel is catalyzing the degradation of your sensitive amine-containing compound.[2]
1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with the mobile phase containing triethylamine before loading your sample.[2]2. Minimize Contact Time: Use a faster flow rate or a shorter column to reduce the time the compound spends in contact with the silica.
Low yield after recrystallization.
1. The compound has significant solubility in the cold recrystallization solvent.2. Too much solvent was used for dissolution.3. Premature crystallization occurred during a hot filtration step.
1. Optimize Solvent Choice: Test different solvents to find one where the compound is highly soluble when hot but poorly soluble when cold.[5]2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid.[2]3. Keep it Hot: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.
Visualized Purification Workflow
The following diagram outlines a logical decision-making process for purifying your crude Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride.
Caption: Decision workflow for purification strategy.
Detailed Experimental Protocols
Protocol 1: Recrystallization of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride
This protocol is the recommended primary purification method for the solid hydrochloride salt.
Solvent Screening: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but show low solubility when cold.[5]
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent in small portions while heating the mixture (with stirring) on a hot plate. Continue adding solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[2]
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.[2]
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Preliminary Cleanup
This workflow is useful for removing non-basic organic impurities or highly polar acidic impurities from the crude product before recrystallization. It relies on the ability to selectively move your compound between aqueous and organic layers by changing the pH.[8]
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Flash Column Chromatography of the Free Base
This method should be used when recrystallization fails to provide material of the required purity. Crucially, the hydrochloride salt must first be neutralized to the free base using a procedure similar to Step 1 in the acid-base extraction protocol.
Prepare the Column: Select an appropriate size silica gel column based on the amount of crude material. Pack the column using the "slurry method" with your chosen mobile phase (e.g., a mixture of Hexane and Ethyl Acetate).
Prepare the Mobile Phase: Based on TLC analysis, determine a suitable solvent system that gives your product an Rf value of ~0.3. Crucially, add 0.5-1% triethylamine (TEA) to this solvent system to prevent streaking.[4] Equilibrate the packed column by passing several column volumes of this TEA-modified mobile phase through it.
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase. If it is not very soluble, dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully added to the top of the column bed.
Elution: Begin eluting the column with the mobile phase, collecting fractions.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base. This can then be converted back to the hydrochloride salt if desired.[2]
References
Vertex AI Search. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. [Online].
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Online].
PubMed. (1986). Purification and Properties of 4-aminobenzoate Hydroxylase, a New Monooxygenase From Agaricus Bisporus. [Online].
Best methods for neutralizing the hydrochloride salt of Methyl 5-amino-2-chloro-3-iodobenzoate before reaction
This technical guide provides researchers, scientists, and drug development professionals with best practices for neutralizing the hydrochloride salt of Methyl 5-amino-2-chloro-3-iodobenzoate to its free amine form, a cr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides researchers, scientists, and drug development professionals with best practices for neutralizing the hydrochloride salt of Methyl 5-amino-2-chloro-3-iodobenzoate to its free amine form, a critical step for its use in subsequent synthetic reactions. This document offers in-depth technical advice, troubleshooting guides, and detailed protocols in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to neutralize the hydrochloride salt of Methyl 5-amino-2-chloro-3-iodobenzoate before using it in a reaction?
The amino group (-NH₂) of Methyl 5-amino-2-chloro-3-iodobenzoate is a nucleophile and is often the reactive site in many chemical transformations, such as amide bond formation, diazotization, or palladium-catalyzed cross-coupling reactions.[1] When the amine is in its hydrochloride salt form (-NH₃⁺Cl⁻), the lone pair of electrons on the nitrogen atom is bonded to a proton, rendering it non-nucleophilic and unreactive.[2] Therefore, neutralization is essential to deprotonate the ammonium salt and liberate the free amine, which can then participate in the desired reaction.
Q2: What are the key chemical properties of Methyl 5-amino-2-chloro-3-iodobenzoate that influence the choice of neutralization method?
The chemical reactivity of this molecule is primarily dictated by the interplay of its substituents on the benzene ring.
Basicity of the Amino Group: The amino group is a substituted aniline. The basicity of anilines is significantly influenced by the electronic effects of other substituents on the ring.[3][4] In this case, the presence of electron-withdrawing groups (chloro, iodo, and methyl ester) decreases the electron density on the nitrogen atom, making it a weaker base compared to aniline.[3][4][5] This lower basicity means that a relatively mild base is sufficient for deprotonation.
Potential for Side Reactions: The molecule contains a methyl ester group, which is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and heat. This is a critical consideration when selecting the base and reaction conditions to avoid the formation of the corresponding carboxylic acid impurity.
Solubility: The hydrochloride salt is generally more soluble in polar protic solvents like water or alcohols, while the free amine is more soluble in organic solvents such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[6] This difference in solubility is exploited during the workup and purification process.[7][8]
Q3: Which bases are recommended for the neutralization of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride?
The choice of base is critical to ensure complete neutralization without causing unwanted side reactions. Both inorganic and organic bases can be used, and the selection depends on the reaction solvent and the sensitivity of other functional groups.
Base
Class
pKa of Conjugate Acid (approx.)
Advantages
Disadvantages
Sodium Bicarbonate (NaHCO₃)
Weak Inorganic
6.4, 10.3
Mild, inexpensive, aqueous solution allows for easy extraction.
May not be strong enough for complete neutralization if the amine is particularly electron-deficient. Reaction generates CO₂, which can cause foaming.
Sodium Carbonate (Na₂CO₃)
Moderate Inorganic
10.3
Stronger than bicarbonate, readily available, and its aqueous solution is useful for extractive workup.
Can lead to ester hydrolysis if the reaction is heated or left for extended periods.
Potassium Carbonate (K₂CO₃)
Moderate Inorganic
10.3
Similar to sodium carbonate, often used in organic solvents like acetonitrile or DMF.
Can also promote ester hydrolysis.
Triethylamine (Et₃N or TEA)
Tertiary Amine
10.7
Organic soluble, acts as a scavenger for HCl, and is easily removed in vacuo.
Can be difficult to remove completely from the product without an acidic wash, which would reverse the neutralization.
Diisopropylethylamine (DIPEA or Hünig's base)
Tertiary Amine
11
Sterically hindered, less nucleophilic than TEA, and a good choice for sensitive substrates.
More expensive than TEA and also requires an acidic wash for removal.
Recommendation: For most applications, a biphasic mixture of an organic solvent (like ethyl acetate or DCM) and a saturated aqueous solution of sodium bicarbonate is the preferred method. This approach is mild, efficient, and the resulting inorganic salts are easily removed in the aqueous phase.
Troubleshooting Guide
Problem
Possible Cause
Solution
Incomplete Neutralization
The base is not strong enough. Insufficient amount of base was used. Poor mixing in a biphasic system.
Use a stronger base (e.g., switch from NaHCO₃ to Na₂CO₃). Use a slight excess of the base (1.1-1.2 equivalents). Ensure vigorous stirring to maximize the surface area between the two phases.
Product is insoluble in the organic layer after neutralization.
The free amine may have limited solubility in the chosen solvent.
Try a different organic solvent. A small amount of a more polar co-solvent like THF can sometimes help.
Formation of a significant amount of the carboxylic acid byproduct.
The base used was too strong, or the reaction was heated.
Use a milder base like sodium bicarbonate. Perform the neutralization at room temperature or below. Minimize the reaction time.
Difficulty in separating the organic and aqueous layers during workup.
An emulsion has formed.
Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. If the problem persists, filtering the mixture through a pad of Celite® can be effective.
The neutralized free amine appears to be unstable and discolors over time.
Aromatic amines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.
Use the free amine immediately after neutralization. If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) and protect it from light.
Experimental Protocols
Protocol 1: Biphasic Neutralization using Sodium Bicarbonate
This is the most common and generally recommended method.
Dissolve the Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride in a suitable volume of ethyl acetate in a flask.
Transfer the solution to a separatory funnel.
Add an equal volume of saturated aqueous sodium bicarbonate solution.
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure from the evolved CO₂ gas.
Allow the layers to separate. The organic layer contains the free amine, and the aqueous layer contains the sodium chloride and excess sodium bicarbonate.
Drain the lower aqueous layer.
Wash the organic layer with brine to remove any remaining water and dissolved inorganic salts.
Drain the brine layer.
Transfer the organic layer to a clean, dry flask and dry it over anhydrous sodium sulfate.
Filter off the drying agent.
The resulting solution contains the free amine and can be used directly in the next reaction step or concentrated under reduced pressure to yield the solid free amine.
Protocol 2: In-situ Neutralization using an Organic Base
This method is useful when the subsequent reaction is performed in a non-aqueous solvent and the presence of a tertiary amine salt is not detrimental.
Anhydrous reaction solvent (e.g., acetonitrile, DMF, or THF)
Triethylamine (or diisopropylethylamine)
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
To a flask under an inert atmosphere, add the Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride and the anhydrous solvent.
Stir the suspension to ensure good mixing.
Add 1.1-1.2 equivalents of triethylamine dropwise to the suspension at room temperature.
Stir the mixture for 15-30 minutes. The solid hydrochloride salt should dissolve as it is converted to the free amine and triethylammonium chloride.
The resulting solution containing the free amine can be used directly for the subsequent reaction.
Visualization of the Neutralization Workflow
Caption: Decision workflow for neutralizing Methyl 5-amino-2-chloro-3-iodobenzoate HCl.
Monitoring the Neutralization
It is good practice to confirm that the neutralization is complete before proceeding with the subsequent reaction.
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[9] Spot the starting hydrochloride salt, the reaction mixture, and a co-spot on a silica gel TLC plate. The free amine should have a different Rf value than the salt (the salt will likely remain at the baseline). Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot indicates the completion of the neutralization.
pH Measurement: When using an aqueous base, the pH of the aqueous layer can be checked with pH paper to ensure it is basic (pH > 8), which indicates that the acid has been neutralized.
References
Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. John Wiley & Sons. [Link]
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1111-1119. [Link]
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. [Link]
ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]
University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
Optimizing Purity Analysis of Halogenated Pharmaceutical Intermediates: A Comparative Guide to HPLC vs. UHPLC Method Validation
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pharmaceutical intermediates. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pharmaceutical intermediates. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9) is a prime example of a complex, halogenated aniline derivative that demands rigorous quality control[1].
In pharmaceutical manufacturing, quality does not suddenly appear at the Active Pharmaceutical Ingredient (API) stage; it is built from the intermediate level[2]. During the synthesis of this compound, closely related structural analogs—specifically des-iodo (Methyl 5-amino-2-chlorobenzoate) and des-chloro impurities—are frequently generated. Because these impurities exhibit nearly identical hydrophobicities and dipole moments to the target molecule, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline resolution without excessively long run times.
This guide objectively compares a traditional fully porous HPLC method against an optimized core-shell Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing step-by-step protocols, mechanistic causality, and ICH Q2(R2) validation data[3].
Mechanistic Causality: Why Traditional Methods Fall Short
To understand why a method succeeds or fails, we must look at the fluid dynamics occurring inside the column, governed by the van Deemter equation (
H=A+B/u+C⋅u
).
Traditional HPLC methods (Method A) utilize 5 µm fully porous silica particles. For a bulky, halogenated molecule like Methyl 5-amino-2-chloro-3-iodobenzoate, these deep pores create significant resistance to mass transfer (a large
C
term). The analyte molecules spend varying amounts of time diffusing in and out of the pores, leading to peak broadening. Furthermore, the loose packing of 5 µm particles increases Eddy diffusion (the
A
term).
By transitioning to a Core-Shell UHPLC methodology (Method B) utilizing 1.7 µm solid-core particles, we fundamentally alter the chromatography. The solid, impermeable core restricts the diffusion depth of the analyte to a thin outer porous shell, drastically reducing the
C
term. Combined with the tighter packing of sub-2-micron particles (minimizing the
A
term), this architecture generates ultra-sharp peaks and massive theoretical plate counts (
N
). This is the direct mechanistic cause of Method B's ability to baseline-resolve the critical des-iodo impurity pair in a fraction of the time.
Experimental Protocols: Building a Self-Validating System
A robust analytical method must be a self-validating system. Every sequence must begin with System Suitability Testing (SST) to verify that the instrument, mobile phase, and column are performing within strict ICH Q2(R2) specifications (e.g., Resolution
>2.0
, Tailing factor
<1.5
,
%RSD<2.0%
) before any sample data is accepted[3].
Sample Preparation (Common to Both Methods)
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.
Standard/Sample Prep: Accurately weigh and dissolve Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride in the diluent to achieve a target concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to eliminate particulate matter[4].
Method A: Traditional HPLC Protocol (Fully Porous)
Column: Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 0-5 min (10% B), 5-30 min (10%
→
80% B), 30-35 min (80% B), 35-36 min (80%
→
10% B), 36-45 min (10% B).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 240 nm (Determined via DAD scanning for maximum absorption plateau[4]).
Injection Volume: 10 µL.
Method B: Optimized UHPLC Protocol (Core-Shell)
Column: Kinetex Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm.
Mobile Phase A & B: Identical to Method A (isolating the column architecture as the primary variable).
Gradient Program: 0-1 min (10% B), 1-6 min (10%
→
80% B), 6-7.5 min (80% B), 7.5-8 min (80%
→
10% B), 8-10 min (10% B).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (to lower mobile phase viscosity and backpressure).
Detection: UV at 240 nm.
Injection Volume: 1 µL.
Data Presentation & Performance Comparison
The transition from Method A to Method B yields significant improvements in both data quality and laboratory throughput. Table 1 outlines the raw chromatographic performance, while Table 2 summarizes the formal ICH Q2(R2) validation data for the optimized Method B[3].
Table 1: Chromatographic Performance Comparison
Parameter
Method A (Traditional HPLC)
Method B (UHPLC Core-Shell)
Particle Architecture
Fully Porous (5 µm)
Solid Core-Shell (1.7 µm)
Total Run Time
45.0 min
10.0 min
Retention Time (Target API)
28.5 min
4.2 min
Theoretical Plates (
N
)
~12,000
~45,000
Resolution (
Rs
) *
1.8 (Incomplete baseline)
4.5 (Full baseline separation)
Solvent Consumption
45.0 mL / run
4.0 mL / run
*Resolution calculated between the target API and the critical des-iodo impurity.
Table 2: ICH Q2(R2) Method Validation Summary (Method B)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (Method B)
Status
Specificity
No interference at target RT
No interference; Peak purity
>99.9%
Pass
Linearity & Range
R2≥0.999
(LOQ to 120%)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% – 102.0% (Spiked at 80, 100, 120%)
99.6% – 100.4%
Pass
Precision (Repeatability)
%RSD≤2.0%
(
n=6
injections)
%RSD=0.6%
Pass
LOD / LOQ
Signal-to-Noise
≥3
/
≥10
0.015 µg/mL / 0.05 µg/mL
Pass
Robustness
%RSD≤2.0%
under deliberate variations
%RSD≤1.1%
(Flow/Temp variations)
Pass
Method Validation Workflow Visualization
To ensure absolute compliance and traceability, the validation of Method B was executed following the sequential workflow mandated by ICH Q2(R2) guidelines[3].
Figure 1: ICH Q2(R2) analytical method validation sequential workflow.
Conclusion
For complex halogenated intermediates like Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, analytical capability is a commercial advantage. Relying on legacy 5 µm fully porous columns introduces unnecessary risk regarding impurity co-elution. By leveraging the mass transfer advantages of 1.7 µm core-shell architectures, laboratories can achieve a self-validating, highly robust UHPLC method that not only guarantees regulatory compliance but also reduces solvent consumption by nearly 90% and run times by 75%.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Analytical Method Development for Intermediate Purity & Impurities
Tianming Pharmaceuticals
URL: [Link]
Comparing reactivity of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride vs its bromo analog
As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple substitution; it is a strategic decision governed by thermodynamics, chemoselectivity, and process efficien...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a matter of simple substitution; it is a strategic decision governed by thermodynamics, chemoselectivity, and process efficiency. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride and its bromo analog (Methyl 5-amino-3-bromo-2-chlorobenzoate hydrochloride) are highly functionalized scaffolds frequently utilized in the synthesis of complex therapeutics, such as EZH2 inhibitors[1].
This guide objectively compares the reactivity profiles of these two analogs, providing the mechanistic causality behind their behavior in cross-coupling reactions and establishing self-validating protocols for their application.
Thermodynamic Causality & Structural Analysis
The fundamental difference between these two scaffolds lies at the C3 position. The choice between an iodine and a bromine atom dictates the kinetic barrier for oxidative addition by low-valent transition metals. The general reactivity trend for oxidative addition in metal-catalyzed cross-coupling strictly follows the carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F[2].
The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (BDE) of approximately 67.2 kcal/mol, compared to the carbon-bromine (C-Br) bond at 82.6 kcal/mol[3]. The adjacent C2-chloro group possesses a much stronger BDE of approximately 95 kcal/mol[4]. This ~15 kcal/mol energy gap between C-I and C-Br is the primary driver of their differential reactivity.
When using the iodo-analog, the oxidative addition of Pd(0) into the C-I bond is highly exothermic and rapid, allowing reactions to proceed at room temperature or under mild heating. Conversely, the bromo-analog requires higher thermal energy to traverse the activation barrier, which inadvertently narrows the thermodynamic gap between C3-Br activation and C2-Cl activation, increasing the risk of off-target functionalization[5].
Quantitative Reactivity Profile
The following table summarizes the thermodynamic and operational differences between the two scaffolds:
To achieve site-selective functionalization at the C3 position without perturbing the C2-chloro group, the catalyst must discriminate between the halogens.
Thermodynamic logic of Pd(0) oxidative addition based on halide substitution.
For the iodo-analog , standard phosphine ligands (e.g., PPh3, dppf) are perfectly sufficient. The Pd(0) species inserts into the C-I bond almost instantaneously.
For the bromo-analog , relying on standard ligands at elevated temperatures can lead to competitive C-Cl insertion or catalyst degradation. To maintain chemoselectivity, it is highly recommended to use dialkylbiaryl phosphine ligands (such as XPhos or SPhos) which accelerate the oxidative addition into the C-Br bond while sterically hindering insertion into the more inert C-Cl bond[5].
Both compounds are supplied as hydrochloride salts. Causality Check: Failure to neutralize the HCl salt prior to cross-coupling will result in the protonation of the electron-rich phosphine ligands, immediately poisoning the palladium catalyst. The workflow below integrates an in situ neutralization step.
Sequential functionalization workflow for polyhalogenated benzoate scaffolds.
Objective: Achieve >99% C3-arylation while preserving the C2-Cl and C5-NH2 groups.
Salt Neutralization & Setup: To a Schlenk flask, add Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Causality: The aqueous base immediately deprotonates the aniline hydrochloride salt, generating the free base in situ while simultaneously activating the boronic acid for transmetalation.
Reaction Execution: Stir the mixture at 45°C for 2-4 hours. Causality: The low temperature completely suppresses C2-Cl oxidative addition.
Self-Validation (LC-MS): Monitor the reaction. The starting material (m/z 311 for the free base) should cleanly transition to the product mass. If a mass corresponding to [M - Cl + H] appears, the temperature is too high.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Objective: Overcome the higher C-Br activation barrier without triggering C2-Cl cleavage.
Salt Neutralization & Setup: Add Methyl 5-amino-3-bromo-2-chlorobenzoate hydrochloride (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv) to a reaction vessel. Causality: XPhos is critical here; its electron-rich nature accelerates C-Br oxidative addition, while its extreme steric bulk prevents the catalyst from approaching the more hindered C2-Cl bond.
Solvent & Base Addition: Add degassed Toluene and anhydrous K₃PO₄ (3.0 equiv). Causality: Anhydrous conditions and a milder base prevent ester hydrolysis at the elevated temperatures required for this analog.
Reaction Execution: Heat to 90°C for 12 hours.
Self-Validation (LC-MS): The starting material (m/z 264 for the free base) will disappear slower than the iodo-analog. Look for the product mass. A common side reaction here is protodehalogenation (m/z 185); if observed, ensure strict exclusion of moisture and oxygen.
Conclusion & Recommendation
For rapid, highly chemoselective library generation or early-stage discovery, Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is the superior choice. The thermodynamic ease of C-I cleavage allows for mild conditions, preserving sensitive functional groups and the adjacent C-Cl bond.
However, for large-scale process chemistry where the cost of iodine and its higher molecular weight become economic bottlenecks, Methyl 5-amino-3-bromo-2-chlorobenzoate hydrochloride is a viable alternative, provided the catalytic system is rigorously optimized with bulky, electron-rich ligands to artificially enforce the chemoselectivity that the iodo-analog naturally possesses.
References
Developing selective cross coupling methodology using nickel catalysis
Macquarie University
URL: [Link][2]
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites
ResearchGate
URL: [Link][5]
Photocyclization of aryl halides. Part I. 5-(2-Halogenophenyl)-1,3-diphenylpyrazoles; homolytic fission assisted by radical comp
Canadian Science Publishing
URL:[Link][4]
Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings
ChemRxiv
URL: [Link][3]
BENZOFURAN DERIVATIVE, PREPARATION METHOD THEREOF AND USE THEREOF IN MEDICINE (EP 3378859 A1)
European Patent Office - Googleapis
URL: [Link][1]
Benchmarking cross-coupling efficiency of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Executive Summary For researchers and drug development professionals, the strategic selection of polyfunctionalized aromatic building blocks is critical for efficient late-stage functionalization. Methyl 5-amino-2-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the strategic selection of polyfunctionalized aromatic building blocks is critical for efficient late-stage functionalization. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9) represents a highly versatile scaffold in medicinal chemistry. Its unique structural topology—featuring a reactive C-I bond, a stable C-Cl bond, an electron-withdrawing methyl ester, and a protected amino group—makes it an ideal candidate for orthogonal cross-coupling strategies.
This guide objectively benchmarks its performance against common alternatives (such as bromo-analogs and free acids) and provides a self-validating, causality-driven experimental framework for maximizing Suzuki-Miyaura coupling efficiency.
Structural & Mechanistic Analysis
The synthetic utility of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is governed by the distinct bond dissociation energies of its halogen substituents. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is established as I > Br >> Cl [1].
The C-I Bond (Position 3): With a relatively low bond dissociation energy, the carbon-iodine bond is rapidly cleaved during the oxidative addition step of the Pd(0) catalytic cycle[2]. This allows for coupling under mild conditions.
The C-Cl Bond (Position 2): The carbon-chlorine bond is significantly stronger and remains inert under standard Suzuki conditions. This enables orthogonal functionalization , where the C-I bond is reacted first, leaving the C-Cl bond intact for subsequent, harsher coupling reactions (e.g., Buchwald-Hartwig amination or a second Suzuki coupling using specialized ligands like XPhos)[1].
The Hydrochloride Salt: Formulating the amine as an HCl salt prevents premature oxidation and improves shelf stability. However, it requires precise stoichiometric adjustments during the reaction to liberate the free amine in situ.
Orthogonal cross-coupling workflow leveraging the C-I/C-Cl reactivity differential.
Comparative Benchmarking
To objectively evaluate the efficiency of this compound, we benchmark it against two common structural alternatives: the bromo-analog (Methyl 5-amino-3-bromo-2-chlorobenzoate ) and the free acid (5-amino-2-chloro-3-iodobenzoic acid ).
Performance Data Summary
Substrate
Target Bond
Reactivity Profile
Optimal Catalyst System
Temp (°C)
Base Requirement
Methyl 5-amino-2-chloro-3-iodobenzoate HCl
C-I
Excellent: Rapid oxidative addition; high chemoselectivity over C-Cl.
Standard: Pd(dppf)Cl₂, Pd(PPh₃)₄
60–80
High: +1.0 eq base required to neutralize HCl salt.
Methyl 5-amino-3-bromo-2-chlorobenzoate
C-Br
Moderate: Slower oxidative addition; risk of competing C-Cl insertion.
Advanced: Pd₂(dba)₃ with bulky ligands (e.g., XPhos)
90–110
Standard: 2.0 eq for boronic acid activation.
5-amino-2-chloro-3-iodobenzoic acid
C-I
Good: Reactivity is high, but free acid causes poor organic solubility.
Standard: Pd(dppf)Cl₂
80–100
Very High: +2.0 eq base required (neutralizes carboxylic acid & HI).
Key Takeaway: While the bromo-analog is often cheaper to source, it requires expensive, advanced phosphine ligands to force the reaction, negating the cost benefit. The iodo-ester (HCl salt) provides the best balance of high reactivity, mild conditions, and excellent solubility in standard cross-coupling solvent systems.
Mechanistic Pathway & Catalytic Cycle
The Suzuki-Miyaura reaction relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3]. For Methyl 5-amino-2-chloro-3-iodobenzoate, the electron-withdrawing ester group reduces the electron density of the aromatic ring, which actually accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the C-I bond.
Suzuki-Miyaura catalytic cycle demonstrating selective oxidative addition at the C-I bond.
Self-Validating Experimental Protocol
The following protocol is engineered specifically for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride , ensuring chemoselectivity at the C-I bond while preserving the ester and C-Cl bonds.
Reaction Setup & Base Calculation:
Add the substrate, arylboronic acid, and K₂CO₃ to a Schlenk flask.
Causality: Exactly 3.0 equivalents of base are used. 1.0 eq is immediately consumed to neutralize the hydrochloride salt (liberating the free amine). The remaining 2.0 eq are required to activate the boronic acid into a nucleophilic boronate complex[4] and neutralize the hydroiodic acid (HI) generated during the cycle.
Solvent Addition & Degassing:
Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.
Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates boronate formation. Degassing is strictly mandatory; ambient oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) and promote homocoupling of the boronic acid[1].
Catalyst Introduction:
Add Pd(dppf)Cl₂ under a positive stream of Argon.
Causality: The bidentate dppf ligand is chosen because it creates a sterically hindered environment around the palladium center, which prevents the free amino group of the substrate from coordinating to and poisoning the catalyst.
Heating & Monitoring:
Heat the mixture to 70°C for 4–6 hours. Monitor via LC-MS.
Causality: 70°C is the optimal thermal window. It provides enough energy to drive the transmetalation step but is low enough to prevent base-catalyzed hydrolysis of the methyl ester and suppress unwanted oxidative addition into the C-Cl bond.
Workup:
Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
A Researcher's Guide to the Spectroscopic Validation of Synthesized Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of a newly synthesized compound is a critical, non-negotiable step. This guide provides an...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous structural confirmation of a newly synthesized compound is a critical, non-negotiable step. This guide provides an in-depth comparison and a procedural roadmap for the spectroscopic validation of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride. In the absence of readily available experimental spectra for this specific compound, we will leverage established spectroscopic principles to predict its characteristic spectral data. Furthermore, we will compare these predictions with the anticipated data for a close structural isomer, Methyl 2-amino-5-chloro-3-iodobenzoate, a commercially available alternative. This comparative approach is designed to equip researchers with the analytical foresight to distinguish between these and other related structures, ensuring the integrity of their synthetic pathways and downstream applications.
The Imperative of Spectroscopic Validation
In the synthesis of novel organic molecules, particularly those with pharmaceutical potential, structural elucidation is the cornerstone of quality control and intellectual property. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint. Each technique probes different aspects of the molecule's structure, and together, they offer a comprehensive and definitive characterization. The choice of specific spectroscopic methods and the interpretation of the resulting data are guided by the molecule's functional groups and overall architecture. For a substituted aromatic compound like Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, each substituent—the amino group, chlorine, iodine, and methyl ester—will impart a unique and predictable signature on the spectra.
Predicted Spectroscopic Data for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Given the molecular structure, we can predict the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The hydrochloride form implies that the amino group will be protonated (NH3+), which will influence its spectral characteristics.
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The protonated amino group (NH3+) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Aromatic Protons: Two protons are present on the aromatic ring at positions 4 and 6. These protons are in a meta-relationship to each other. We would expect two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 4 will be influenced by the adjacent iodine and the meta-amino group. The proton at position 6 will be influenced by the adjacent amino group and the meta-chlorine.
Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Amino Protons: The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift, the position of which is highly dependent on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm.[1]
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the electronegative substituents (Cl, I, N) and the ester group will have characteristic chemical shifts. The carbon bearing the iodine (C-3) will have a lower chemical shift compared to the others due to the heavy atom effect.
Methyl Carbon: The methyl carbon of the ester group will appear as a signal around 50-55 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
N-H Stretching: The N-H stretching vibrations of the ammonium group (NH₃⁺) will appear as a broad band in the region of 3000-3300 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.
C-O Stretching: The C-O stretching of the ester will show a strong band in the 1200-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.
C-Cl and C-I Stretching: The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will likely lead to fragmentation. The molecular ion peak (M⁺) for the free base (C₈H₇ClINO₂) would be observed at m/z 311. The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).
Comparative Analysis: Methyl 5-amino-2-chloro-3-iodobenzoate vs. Methyl 2-amino-5-chloro-3-iodobenzoate
A crucial aspect of validating a synthesis is to ensure that the desired isomer has been produced. A comparison with the readily available isomer, Methyl 2-amino-5-chloro-3-iodobenzoate, is therefore highly instructive.
Table 1: Predicted Spectroscopic Comparison
Spectroscopic Technique
Predicted Data for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Predicted Data for Methyl 2-amino-5-chloro-3-iodobenzoate
Key Differentiating Features
¹H NMR
Two aromatic doublets.
Two aromatic doublets.
The chemical shifts and coupling constants of the aromatic protons will be different due to the different positions of the amino group.
Methyl singlet (~δ 3.8-4.0 ppm).
Methyl singlet (~δ 3.8-4.0 ppm).
Broad NH₃⁺ singlet (downfield).
Broad NH₂ singlet (~δ 4.0-6.0 ppm).
The chemical shift and appearance of the amino/ammonium proton signal will differ.
¹³C NMR
Six distinct aromatic carbon signals.
Six distinct aromatic carbon signals.
The chemical shifts of the aromatic carbons will be significantly different due to the altered substituent effects.
Carbonyl carbon (~160-170 ppm).
Carbonyl carbon (~160-170 ppm).
Methyl carbon (~50-55 ppm).
Methyl carbon (~50-55 ppm).
IR
Broad N-H stretch (3000-3300 cm⁻¹, NH₃⁺).
Two sharp N-H stretches (~3300-3500 cm⁻¹, NH₂).
The N-H stretching region will clearly distinguish between the primary amine and the ammonium salt.
C=O stretch (~1720-1740 cm⁻¹).
C=O stretch (~1680-1700 cm⁻¹).
The carbonyl frequency may be slightly different due to electronic effects.
Mass Spec (EI)
M⁺ for free base at m/z 311.
M⁺ at m/z 311.
The molecular ion will be the same, but the fragmentation patterns may differ.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR (or 20-50 mg for ¹³C NMR).
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2]
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.[3][4]
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid sample onto the center of the ATR crystal.
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Clean the crystal thoroughly after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable organic compounds.[5][6]
Dissolve a small amount of the sample in a volatile solvent.
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][7]
This causes ionization and fragmentation of the molecule.
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
A mass spectrum is generated, which is a plot of ion abundance versus m/z.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process.
Gas chromatography retention times for Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride derivatives
Title: Gas Chromatography Profiling of Methyl 5-amino-2-chloro-3-iodobenzoate Derivatives: A Comparative Application Guide Executive Summary For researchers and drug development professionals, the accurate chromatographi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Gas Chromatography Profiling of Methyl 5-amino-2-chloro-3-iodobenzoate Derivatives: A Comparative Application Guide
Executive Summary
For researchers and drug development professionals, the accurate chromatographic profiling of halogenated aniline derivatives is critical for assessing synthetic purity and stability. This guide provides an objective, data-driven comparison of the gas chromatography-mass spectrometry (GC-MS) performance of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride against alternative halogenated analogs. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the mechanistic causality behind sample preparation, column chemistry interactions, and the necessity of self-validating workflows.
Chemical Context & Mechanistic Insights
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (CAS: 2174001-49-9) is a complex, multi-substituted aromatic compound. When analyzing this molecule via GC-MS, two critical structural features dictate the analytical strategy: the hydrochloride salt form and the primary amine moiety.
Why Free-Base the Hydrochloride Salt?
This compound is typically synthesized and stored as a hydrochloride (HCl) salt to enhance stability. However, injecting an HCl salt directly into a GC inlet (typically at 250°C) is a critical error. The salt is non-volatile and fails to vaporize efficiently, leading to severe signal loss. More importantly, thermal dissociation in the inlet liberates corrosive HCl gas, which rapidly degrades the siloxane polymer of the stationary phase and strips the deactivation layer of the glass liner. Therefore, an alkaline liquid-liquid extraction is mandatory to convert the salt into its volatile free-base form prior to injection.
Why Derivatize the Primary Amine?
While the free base can be analyzed directly, the primary amine (-NH2) group is highly polar. It readily engages in hydrogen bonding with residual active silanol (Si-OH) sites on the column, resulting in chromatographic peak tailing (Asymmetry Factor > 1.5). By performing a silylation reaction, the active hydrogens are replaced with trimethylsilyl (TMS) groups. This capping mechanism eliminates hydrogen bonding, sharpens the peak, and significantly improves the limit of quantification (LOQ)[1].
To ensure data integrity, the following workflow incorporates two pathways: a rapid screen of the free base and a high-precision analysis of the derivatized analyte.
Fig 1. Sample preparation workflow for GC-MS analysis of hydrochloride salt derivatives.
Step-by-Step Methodology
Part A: Sample Preparation (Free-Basing)
Accurately weigh 10.0 mg of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride into a 15 mL glass centrifuge tube.
Dissolve the solid in 1.0 mL of HPLC-grade water.
Add 100 µL of 1M NaOH solution to neutralize the hydrochloride salt. Verify that the pH is >9 using indicator paper.
Add 1.0 mL of Ethyl Acetate (EtOAc) spiked with 10 µg/mL Methyl 4-chlorobenzoate (Internal Standard).
Vortex vigorously for 60 seconds to facilitate liquid-liquid extraction.
Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.
Transfer the upper organic layer (containing the free base) to a 2 mL GC autosampler vial.
Part B: Optional Derivatization (Silylation)
8. Transfer 100 µL of the organic extract to a micro-reaction vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen.
9. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine.
10. Cap tightly and incubate in a heating block at 70°C for 30 minutes.
11. Allow to cool to room temperature before transferring to a GC vial with a micro-insert for analysis[1].
Part C: GC-MS Instrumental Parameters
Column: 5% Phenyl / 95% Polydimethylsiloxane (e.g., HP-5MS or equivalent), 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness. This phase offers optimal selectivity for aromatic halogens[2].
Injection: 1.0 µL volume, Split mode (10:1 ratio), Inlet temperature set to 250°C.
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min). Total run time: 20.33 min.
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source temperature 230°C, transfer line 280°C. Full scan mode from m/z 50 to 500[3].
System Suitability and Self-Validation
A robust analytical protocol must be a self-validating system. To achieve this, Methyl 4-chlorobenzoate is spiked into the extraction solvent as an Internal Standard (IS).
Retention Time Locking: The relative retention time (RRT) of the target analyte to the IS must remain within ± 0.02 minutes across all injections.
Carryover Check: A pure solvent blank (Ethyl Acetate) must be injected immediately following the highest calibration standard. A passing blank must show a target analyte peak area of <0.1% of the standard, validating the inertness of the injection port and the absence of cold spots.
Comparative Performance Data
The retention time (RT) of halogenated benzoates is directly proportional to their molecular weight and polarizability. Iodine, being a large, highly polarizable atom, significantly increases the boiling point and retention time compared to lighter halogens like chlorine.
Table 1: Chromatographic Performance & Retention Time Comparison (Direct Free Base Analysis)
Demonstrates the baseline separation of the target compound from lighter halogenated alternatives.
Compound
Molecular Weight ( g/mol )
Halogen Substitution
Retention Time (min)*
Peak Asymmetry (As)
Methyl 5-amino-2-chlorobenzoate
185.61
Mono-chloro
11.4
1.42
Methyl 2-amino-5-iodobenzoate
277.06
Mono-iodo
15.2
1.48
Methyl 5-amino-2-chloro-3-iodobenzoate
311.50
Chloro + Iodo
18.7
1.60
*Conditions: 5% Phenyl/95% PDMS column, 15°C/min ramp from 80°C to 280°C.
Table 2: Impact of TMS Derivatization on Target Compound
Demonstrates the quantitative improvement in peak shape when mitigating silanol interactions.
Analyte Form
Derivatization Reagent
Retention Time (min)
Peak Asymmetry (As)
Molecular Ion (m/z)
Free Base
None
18.7
1.60
311 [M]+
N-TMS Derivative
BSTFA + 1% TMCS
21.3
1.05
383 [M]+
Conclusion
For the accurate GC-MS profiling of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride, direct injection is structurally prohibitive. By employing a self-validating alkaline extraction protocol, researchers can successfully analyze the free base. However, for rigorous quantitative assays requiring high precision, converting the primary amine to an N-TMS derivative is the superior alternative, yielding an optimal peak asymmetry of 1.05 and preventing stationary phase degradation.
References
[2] Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Source: d-nb.info. URL:
[1] Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives. Source: BenchChem. URL:
[3] Solvent-free automated thermal desorption-gas chromatography/mass spectrometry for direct screening of hazardous compounds in consumer textiles. Source: NIH / PMC. URL:
Comparative Steric Hindrance of Methyl 5-amino-2-chloro-3-iodobenzoate Hydrochloride in Ortho-Substitutions: A Technical Guide
Executive Summary In advanced drug discovery and complex API synthesis, polyhalogenated anilines serve as critical, densely functionalized building blocks. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (MACI-HCl)[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced drug discovery and complex API synthesis, polyhalogenated anilines serve as critical, densely functionalized building blocks. Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride (MACI-HCl)[1] represents a highly specific regiochemical challenge. With four distinct substituents on the benzene ring, differentiating the reactive sites requires a deep understanding of competing steric and electronic effects.
As a Senior Application Scientist, I have designed this guide to objectively compare the steric hindrance of MACI-HCl during ortho-substitutions against its structural alternatives. By mapping Charton values to experimental outcomes, this guide provides field-proven, self-validating protocols for achieving absolute regiocontrol in both transition-metal-catalyzed cross-couplings and electrophilic aromatic substitutions (EAS).
Topographical Steric Mapping
To predict the behavior of MACI-HCl, we must first quantify the steric bulk of its substituents using Charton values (
v
), which are derived from van der Waals radii and provide a 3D descriptor of steric hindrance[2].
C3-Iodo (
v=0.76
): Iodine acts as a massive, rigid, spherical steric wall. It heavily shields adjacent positions.
C2-Chloro (
v=0.52
): Moderately bulky, but in MACI-HCl, it is "di-ortho substituted" (trapped between the C1-Ester and C3-Iodo groups).
C1-Methyl Ester (
v≈0.50
): While possessing moderate bulk, the ester is planar. Crucially, its carbonyl oxygen can rotate out of plane to provide conformational relief during transition state formation.
C5-Amino Hydrochloride (
v=0.35
): As a salt (
−NH3+Cl−
), it is a meta-directing deactivator. When neutralized to the free base (
−NH2
), it becomes a powerful ortho/para-directing activator.
Visualizing the Steric Landscape
The following diagram illustrates the regiochemical pathways dictated by these steric constraints.
Fig 1. Regioselectivity map of MACI-HCl dictated by ortho-steric hindrance.
Comparative Performance Analysis
To contextualize the steric shielding in MACI-HCl, we compare its reactivity against two commercially available alternatives: Methyl 5-amino-2-chlorobenzoate (lacking the bulky C3-Iodo) and Methyl 2-amino-5-chloro-3-iodobenzoate (different directing group alignment).
Parameter
MACI-HCl (Target)
Methyl 5-amino-2-chlorobenzoate
Methyl 2-amino-5-chloro-3-iodobenzoate
Primary Steric Conflict
Di-ortho shielding at C2
Mono-ortho shielding at C2
Ortho-amino shielding at C3
C3 Pd-Coupling Yield
>90% (Highly selective)
N/A (No Iodo group)
85% (Moderate steric clash)
C2 Pd-Coupling Yield
<5% (Sterically locked)
65% (Requires forcing conditions)
N/A (No Chloro group at C2)
EAS Regioselectivity (C6:C4)
15:1 (C6 heavily favored)
8:1 (C6 favored)
N/A (Different directing geometry)
Causality in Regioselective Ortho-Substitutions
Halogen Substitution (Cross-Coupling)
In transition-metal catalysis, the oxidative addition of a bulky
Pd0
complex requires an accessible trajectory to the carbon-halogen bond. In MACI-HCl, the C2-Chloro bond is flanked by the C1-Ester and the C3-Iodo group. As documented in studies of ortho-iodo steric hindrance, this di-ortho substitution creates a prohibitive energy barrier for the catalyst[3]. Conversely, the C3-Iodo bond is only mono-ortho substituted (by Chlorine). The inherent weakness of the C-I bond, combined with the lack of di-ortho shielding, ensures that cross-coupling occurs exclusively at C3, leaving the C2-Chloro bond completely intact.
Electrophilic Aromatic Substitution (EAS)
When MACI-HCl is neutralized to its free base, the
−NH2
group strongly activates the ortho positions (C4 and C6) toward electrophiles (e.g., bromination).
The C4 Position: Flanked by the massive Iodine atom (
v=0.76
). The spherical nature of iodine offers no conformational flexibility, creating a rigid steric wall.
The C6 Position: Flanked by the Methyl Ester (
v=0.50
). The ester can rotate its carbonyl oxygen away from the incoming electrophile, minimizing steric clash. Furthermore, the chemoselectivity of such reactions is heavily influenced by the electrophilicity and steric hindrance of the adjacent groups[4]. Consequently, EAS proceeds almost exclusively at C6.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm regioselectivity in real-time without requiring immediate X-ray crystallography.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C3
Objective: Couple phenylboronic acid exclusively at the C3 position while preserving the C2-Chloro bond.
Causality Note: The use of 3.0 equivalents of
K2CO3
is non-negotiable. One equivalent is consumed immediately to neutralize the hydrochloride salt of the starting material[1], while the remaining two equivalents drive the catalytic transmetalation cycle.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine MACI-HCl (1.0 eq, 1.0 mmol), phenylboronic acid (1.1 eq, 1.1 mmol), and
K2CO3
(3.0 eq, 3.0 mmol).
Solvent & Deoxygenation: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Sparge with Argon for 10 minutes.
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq, 5 mol%). The bulky dppf ligand further amplifies the catalyst's sensitivity to the di-ortho hindered C2 position, ensuring absolute C3 selectivity.
Reaction: Heat to 80°C for 4 hours.
Self-Validation Check (LC-MS): Sample the reaction. You should observe a single major peak corresponding to the
[M+H]+
of the 3-phenyl-2-chloro derivative. The absence of a des-chloro byproduct confirms the C2 position remained sterically locked.
Fig 2. Step-by-step mechanistic workflow for regioselective C3 cross-coupling.
Protocol B: Regioselective Bromination at C6
Objective: Perform an EAS bromination ortho to the amino group, utilizing the steric wall of C3-Iodo to force substitution at C6.
Step-by-Step Methodology:
Free-Basing: Partition MACI-HCl (1.0 mmol) between Ethyl Acetate (10 mL) and saturated aqueous
NaHCO3
(10 mL). Extract, dry over
Na2SO4
, and concentrate to yield the active free base. Do not skip this step; the protonated amine is a deactivator.
Reaction Setup: Dissolve the free base in anhydrous DMF (5 mL) and cool to 0°C in an ice bath.
Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 1.05 mmol) portion-wise over 10 minutes to prevent thermal runaway and maintain kinetic control.
Quench: After 1 hour, quench with saturated aqueous
Na2S2O3
to destroy unreacted NBS. Extract with Ethyl Acetate.
Self-Validation Check (
1H
NMR): In the starting material, the C4 and C6 protons appear as two doublets (
J≈2.0
Hz) due to meta-coupling. In your crude product, you will observe a single sharp singlet in the aromatic region. The disappearance of the meta-coupling confirms that one position (C6) has been cleanly substituted, leaving the C4 proton isolated.